SOS1 Ligand intermediate-6
Description
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Properties
Molecular Formula |
C22H26F2N6 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine |
InChI |
InChI=1S/C22H26F2N6/c1-13-16(5-4-6-17(13)21(23)24)14(2)27-22-18-11-20(30-9-7-25-8-10-30)26-12-19(18)15(3)28-29-22/h4-6,11-12,14,21,25H,7-10H2,1-3H3,(H,27,29)/t14-/m1/s1 |
InChI Key |
BJSUKDAYXRZSRS-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)F)[C@@H](C)NC2=NN=C(C3=CN=C(C=C32)N4CCNCC4)C |
Canonical SMILES |
CC1=C(C=CC=C1C(F)F)C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCNCC4)C |
Origin of Product |
United States |
Foundational & Exploratory
The Disruption of the SOS1-RAS Interaction: A Technical Guide to the Mechanism of Action of SOS1 Inhibitors in the RAS Pathway
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the mechanism of action of small molecule inhibitors targeting Son of Sevenless 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for the RAS family of small GTPases. While the specific molecule "SOS1 Ligand intermediate-6" is a synthetic precursor used in the development of proteolysis-targeting chimeras (PROTACs) and does not directly modulate the RAS pathway, this guide will focus on the well-characterized mechanisms of potent SOS1 inhibitors that have emerged as promising therapeutic strategies in RAS-driven cancers.[1][2][3] We will delve into the core principles of SOS1 inhibition, present key quantitative data, outline experimental methodologies, and provide a visual representation of the signaling pathway.
The Role of SOS1 in the RAS Activation Cycle
The RAS proteins (KRAS, HRAS, and NRAS) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[4][5] This cycle is tightly regulated by two main classes of proteins: GEFs, which promote the exchange of GDP for GTP, leading to RAS activation, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of RAS, leading to its inactivation.
SOS1 is a major GEF that transduces signals from receptor tyrosine kinases (RTKs) to RAS.[6][7] Upon RTK activation, SOS1 is recruited to the plasma membrane where it engages with RAS. SOS1 possesses a catalytic site within its CDC25 domain that facilitates the release of GDP from RAS, allowing the more abundant GTP to bind and activate downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal in cell proliferation, survival, and differentiation.[4][8]
Mechanism of Action of SOS1 Inhibitors
Small molecule inhibitors of SOS1 have been developed to disrupt the activation of RAS. These inhibitors typically function by binding to a hydrophobic pocket on the CDC25 domain of SOS1.[9] This binding event sterically hinders the interaction between SOS1 and RAS, thereby preventing the SOS1-mediated nucleotide exchange.[4][9] By locking SOS1 in a state that is unable to productively engage with RAS, these inhibitors effectively reduce the levels of active, GTP-bound RAS in the cell. This leads to the downregulation of downstream signaling pathways, such as the MAPK pathway, and consequently inhibits the proliferation of cancer cells that are dependent on RAS signaling.[4][10]
Prominent examples of such inhibitors include BAY-293 and BI-3406, which have been extensively characterized and serve as valuable tool compounds for studying the therapeutic potential of SOS1 inhibition.[10][11][12]
Quantitative Data for Representative SOS1 Inhibitors
The potency of SOS1 inhibitors is determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of these compounds.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| BAY-293 | KRAS–SOS1 Interaction | Biochemical | 21 | [10] |
| BI-3406 | KRAS G12C/SOS1 PPI HTRF | Biochemical | 31 | [11] |
| MRTX0902 | pERK Modulation | MKN1 (KRAS WT amplified) | 39.6 | [13] |
| SOS1-IN-14 | SOS1 Inhibition | Biochemical | 3.9 | [6] |
| SOS1-IN-15 | SOS1 Inhibition | Biochemical | 5 | [2][6] |
Experimental Protocols
The characterization of SOS1 inhibitors involves a suite of biochemical and cellular assays to determine their mechanism of action, potency, and cellular effects.
Biochemical Assays
4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction (PPI) Assay
-
Principle: This assay measures the disruption of the interaction between SOS1 and KRAS. Recombinant, tagged versions of SOS1 and KRAS are used. One protein is labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation. SOS1 inhibitors will disrupt this interaction, leading to a decrease in the HTRF signal.[11][14][15]
-
General Protocol:
-
Recombinant GST-tagged SOS1 and His-tagged KRAS-GDP are incubated together in an assay buffer.
-
An anti-GST antibody labeled with the donor fluorophore and an anti-His antibody labeled with the acceptor fluorophore are added.
-
The test compound (potential SOS1 inhibitor) is added at various concentrations.
-
The reaction is incubated to allow for protein-protein interaction and inhibitor binding.
-
The HTRF signal is read on a plate reader with appropriate excitation and emission wavelengths.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[11]
-
4.1.2. Nucleotide Exchange Assay
-
Principle: This assay directly measures the ability of SOS1 to catalyze the exchange of GDP for a fluorescently labeled GTP analog (e.g., BODIPY-GTP) on RAS.[16] Inhibitors of the SOS1-RAS interaction will prevent this exchange, resulting in a lower fluorescence signal.
-
General Protocol:
-
Recombinant KRAS is pre-loaded with GDP.
-
The test compound is incubated with recombinant SOS1.
-
The KRAS-GDP is added to the SOS1-inhibitor mixture.
-
The nucleotide exchange reaction is initiated by the addition of a fluorescently labeled GTP analog.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of nucleotide exchange is calculated, and the inhibitory effect of the compound is determined.[16]
-
Cellular Assays
4.2.1. Phospho-ERK (pERK) Western Blotting
-
Principle: This assay assesses the downstream effects of SOS1 inhibition on the MAPK signaling pathway. Inhibition of SOS1 should lead to a decrease in the levels of active, GTP-bound RAS, which in turn reduces the phosphorylation of ERK.
-
General Protocol:
-
Cancer cells with a known RAS mutation are seeded and allowed to attach.
-
The cells are treated with varying concentrations of the SOS1 inhibitor for a specified period.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of pERK to total ERK.[5][13][17][18]
-
Signaling Pathway and Inhibition Visualization
The following diagram illustrates the SOS1-mediated RAS activation pathway and the mechanism of its inhibition.
Caption: SOS1-mediated RAS activation pathway and the inhibitory mechanism of a small molecule SOS1 inhibitor.
Conclusion
The inhibition of the SOS1-RAS interaction presents a compelling strategy for the treatment of RAS-driven cancers. Small molecule inhibitors that bind to the catalytic domain of SOS1 effectively block the activation of RAS, leading to the suppression of downstream oncogenic signaling. The in-depth understanding of this mechanism of action, supported by robust biochemical and cellular assays, is crucial for the continued development of novel and effective therapies targeting this critical node in the RAS pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
The Emergence of SOS1 as a Key Therapeutic Target in RAS-Driven Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a pivotal and actionable therapeutic target in the fight against RAS-driven cancers. For decades, direct inhibition of the oncoprotein RAS has proven to be a formidable challenge due to its picomolar affinity for GTP and the absence of well-defined druggable pockets. This has led to the exploration of alternative strategies, with the targeting of SOS1 gaining significant traction. SOS1 plays a critical role in activating RAS by catalyzing the exchange of GDP for GTP, thereby switching RAS to its active, signal-transducing state. In cancers harboring RAS mutations, tumor cells often remain dependent on SOS1 for sustained oncogenic signaling. This dependency presents a therapeutic window for intervention. This technical guide provides an in-depth overview of the discovery and significance of SOS1 as a therapeutic target, detailing its mechanism of action, the development of potent inhibitors, and key experimental methodologies for its investigation.
Discovery and Significance of SOS1 in Oncology
The discovery of SOS1's role in RAS activation dates back to genetic studies in Drosophila. Its human homolog, SOS1, was subsequently identified as a key intermediary linking receptor tyrosine kinase (RTK) activation to the RAS signaling cascade. In the context of oncology, the significance of SOS1 lies in its essential role in both wild-type and mutant RAS activation.[1] In RAS-mutated cancers, where RAS is constitutively active, tumor cells often exhibit a continued reliance on SOS1 for maximal oncogenic output and survival.[2] This is due in part to a positive feedback loop where active RAS can allosterically activate SOS1, further amplifying the signaling cascade.[3]
Targeting SOS1 offers several advantages over direct RAS inhibition. Firstly, it provides a pan-RAS strategy, as SOS1 activates multiple RAS isoforms (KRAS, HRAS, and NRAS).[4] Secondly, SOS1 inhibitors can be combined with other targeted therapies, such as MEK inhibitors or direct KRAS inhibitors (e.g., for the G12C mutation), to achieve synergistic anti-tumor effects and overcome adaptive resistance mechanisms.[2][5] Inhibition of SOS1 prevents the reloading of both wild-type and mutant RAS with GTP, thereby dampening the entire downstream RAS-RAF-MEK-ERK pathway.[1][6]
The SOS1-Mediated Signaling Pathway
SOS1 is a critical node in the RAS/MAPK signaling pathway, a central regulator of cell proliferation, differentiation, and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the recruitment of the GRB2-SOS1 complex to the plasma membrane. SOS1 then acts as a guanine nucleotide exchange factor (GEF) for RAS, promoting the exchange of GDP for GTP and thereby activating RAS. Active, GTP-bound RAS then recruits and activates downstream effector proteins, most notably RAF kinases, initiating a phosphorylation cascade through MEK and ERK. Phosphorylated ERK translocates to the nucleus to regulate gene expression, driving cell cycle progression and other cellular processes.
In many cancers, this pathway is hyperactivated due to mutations in RAS or upstream components.[7] SOS1 inhibitors block the catalytic activity of SOS1, preventing the activation of RAS and thereby inhibiting the entire downstream signaling cascade.[1] Furthermore, inhibition of downstream effectors like MEK can lead to a feedback-mediated reactivation of SOS1; thus, combining SOS1 and MEK inhibitors can result in a more profound and durable pathway inhibition.
SOS1-mediated RAS activation pathway and point of inhibition.
Quantitative Data on SOS1 Inhibitors
Several potent and selective small-molecule inhibitors of SOS1 have been developed and characterized. These compounds typically bind to the catalytic site of SOS1, preventing its interaction with RAS. The following tables summarize key preclinical data for three prominent SOS1 inhibitors: BI-3406, BAY-293, and MRTX0902.
Table 1: In Vitro Potency of SOS1 Inhibitors (IC50)
| Inhibitor | Assay Type | Target/Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference(s) |
| BI-3406 | SOS1:KRAS Interaction | Biochemical | - | - | 5 | [4] |
| pERK Inhibition | DLD-1 | Colorectal | G13D | 24 | [8] | |
| Proliferation | DLD-1 | Colorectal | G13D | 36 | [8] | |
| Proliferation | A549 | NSCLC | G12S | - | [4] | |
| Proliferation | MIA PaCa-2 | Pancreatic | G12C | - | [4] | |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical | - | - | 21 | [1][2][9][10][11] |
| RAS Activation | HeLa | Cervical | WT | 410 | [9] | |
| pERK Inhibition | K-562 | CML | WT | 180 | [9] | |
| Proliferation | K-562 | CML | WT | 1090 | [10] | |
| Proliferation | MOLM-13 | AML | WT | 995 | [10] | |
| Proliferation | NCI-H358 | NSCLC | G12C | 3480 | [10] | |
| Proliferation | Calu-1 | NSCLC | G12C | 3190 | [10] | |
| MRTX0902 | SOS1:KRAS Interaction | Biochemical | - | - | 46 | [12] |
| Proliferation | MKN-1 | Gastric | - | 29 | [12] |
Table 2: In Vivo Efficacy of SOS1 Inhibitors (Tumor Growth Inhibition)
| Inhibitor | Dose & Schedule | Xenograft Model | Cancer Type | KRAS Mutation | TGI (%) | Reference(s) |
| BI-3406 | 12.5 mg/kg b.i.d. | A549 | NSCLC | G12S | 39 | [4] |
| 50 mg/kg b.i.d. | A549 | NSCLC | G12S | 66 | [4] | |
| 12 mg/kg b.i.d. | MIA PaCa-2 | Pancreatic | G12C | 66 | [4] | |
| 50 mg/kg b.i.d. | MIA PaCa-2 | Pancreatic | G12C | 87 | [4] | |
| MRTX0902 | 25 mg/kg b.i.d. | MIA PaCa-2 | Pancreatic | G12C | 41 | [1] |
| 50 mg/kg b.i.d. | MIA PaCa-2 | Pancreatic | G12C | 53 | [1] | |
| 25 mg/kg b.i.d. | NCI-H1435 | NSCLC | NF1 mutant | 50 | [13] | |
| 50 mg/kg b.i.d. | NCI-H1435 | NSCLC | NF1 mutant | 73 | [13] | |
| MRTX0902 + Adagrasib | 50 mg/kg b.i.d. + 10 mg/kg q.d. | MIA PaCa-2 | Pancreatic | G12C | -92 (regression) |
Table 3: Preclinical Pharmacokinetic Parameters of SOS1 Inhibitors
| Inhibitor | Species | Route | T1/2 (h) | Clearance (mL/min/kg) | Vd (L/kg) | Bioavailability (%) | Reference(s) |
| BI-3406 | Mouse | Oral | - | - | - | 100 | [4][8] |
| Rat | Oral | - | - | - | 100 | [4][8] | |
| Dog | Oral | - | - | - | 52 | [4] | |
| MRTX0902 | Mouse | IV | 1.3 | 14.6 | 0.48 | - | |
| Mouse | Oral | - | - | - | 38 | ||
| Rat | IV | 0.62 | 4.4 | 0.28 | - | ||
| Rat | Oral | - | - | - | 83 | ||
| Dog | IV | 1.1 | 4.9 | 0.42 | - | ||
| Dog | Oral | - | - | - | 59 |
Key Experimental Protocols
The validation of SOS1 as a therapeutic target and the characterization of its inhibitors rely on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
RAS Activation Assay (GTP-RAS Pulldown)
This assay is designed to specifically isolate and quantify the active, GTP-bound form of RAS from cell lysates.
Principle: A fusion protein containing the RAS-binding domain (RBD) of a RAS effector protein (e.g., RAF1), which specifically binds to GTP-bound RAS, is used to pull down active RAS. The amount of pulled-down RAS is then quantified by Western blotting.
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with compounds as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with a suitable lysis buffer (e.g., containing 25 mM HEPES, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate (typically 500 µg - 1 mg of total protein) with GST-RAF1-RBD beads (or a similar affinity reagent) for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a pan-RAS or isoform-specific RAS antibody to detect the amount of active RAS.
-
A fraction of the total cell lysate should be run as a control to determine the total RAS levels.
-
SOS1-Mediated Guanine Nucleotide Exchange Assay
This biochemical assay measures the ability of SOS1 to catalyze the exchange of GDP for a fluorescently labeled GTP analog on RAS.
Principle: The assay monitors the change in fluorescence polarization or intensity as a fluorescent GTP analog (e.g., BODIPY-GTP) binds to RAS upon the release of GDP, a reaction catalyzed by SOS1.
Protocol:
-
Reagent Preparation:
-
Purify recombinant human SOS1 (catalytic domain) and RAS proteins.
-
Load RAS with GDP by incubation with a molar excess of GDP.
-
-
Assay Reaction:
-
In a microplate, combine GDP-loaded RAS, the SOS1 inhibitor to be tested (at various concentrations), and the fluorescent GTP analog in an appropriate assay buffer.
-
Initiate the reaction by adding a catalytic amount of SOS1.
-
-
Data Acquisition:
-
Monitor the change in fluorescence over time using a plate reader.
-
The rate of nucleotide exchange is determined from the slope of the fluorescence curve.
-
Calculate the IC50 of the inhibitor by plotting the exchange rate against the inhibitor concentration.
-
Cell Viability Assay
This assay determines the effect of SOS1 inhibitors on the proliferation and survival of cancer cells.
Principle: Various methods can be employed, such as the MTT or CellTiter-Glo assay, which measure metabolic activity as a surrogate for cell viability.
Protocol (using CellTiter-Glo):
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the SOS1 inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
A typical experimental workflow for the validation of a SOS1 inhibitor.
Future Directions and Conclusion
The development of SOS1 inhibitors represents a significant advancement in the quest for effective therapies for RAS-driven cancers. The promising preclinical data, particularly in combination with other targeted agents, has paved the way for clinical investigation. Future research will likely focus on several key areas:
-
Optimizing Combination Therapies: Identifying the most effective combination partners for SOS1 inhibitors and understanding the molecular basis of their synergy will be crucial for clinical success.
-
Overcoming Resistance: Investigating the mechanisms of both intrinsic and acquired resistance to SOS1 inhibitors will be essential for developing strategies to circumvent them. This may involve the development of next-generation inhibitors or novel combination approaches.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to SOS1-targeted therapies will be critical for personalizing treatment.
-
Exploring SOS1 Degraders: The development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of SOS1 offers an alternative and potentially more durable therapeutic strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pubs.acs.org [pubs.acs.org]
The Advent of SOS1 Degraders: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on developing strategies to counteract oncogenic signaling pathways. One such critical pathway is the RAS-MAPK cascade, frequently mutated in various cancers. Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF), plays a pivotal role in activating RAS proteins, making it a compelling target for therapeutic intervention. While inhibitors of SOS1 have been developed, a newer and powerful modality, targeted protein degradation (TPD), has emerged, offering distinct advantages. This technical guide delves into the core of this approach, focusing on the development and application of SOS1-targeting degraders, often synthesized from precursors like SOS1 Ligand intermediate-6.
The Rationale for SOS1 Degradation
SOS1 facilitates the exchange of GDP for GTP on RAS proteins (KRAS, HRAS, and NRAS), switching them to their active, signal-propagating state. In cancers driven by KRAS mutations, SOS1 activity is crucial for maintaining the oncogenic output of the RAS-MAPK pathway.[1] Traditional inhibitors block the catalytic activity of SOS1, but their efficacy can be limited by factors such as the need for high and sustained occupancy of the target protein and potential for the development of resistance.[2]
Targeted protein degradation, primarily through the use of Proteolysis Targeting Chimeras (PROTACs), offers an alternative and often more effective strategy.[3] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate the target protein entirely.[3] This event-driven mechanism, where one PROTAC molecule can mediate the degradation of multiple target proteins, can lead to a more profound and durable biological effect at lower compound concentrations compared to traditional inhibitors.[4] Furthermore, by removing the entire protein, PROTACs can abrogate both the catalytic and non-catalytic scaffolding functions of the target.[5]
SOS1-Targeting PROTACs: Design and Synthesis
SOS1-targeting PROTACs are constructed from three key components: a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[3] Intermediates like This compound are foundational chemical entities used in the synthesis of the SOS1-binding warhead of the final PROTAC molecule.[6]
The design and synthesis of these degraders is a modular process, allowing for the systematic optimization of their properties.[5] For example, the quinazoline core is often used as a scaffold for the SOS1-binding moiety, with modifications at the 6- and 7-positions serving as attachment points for the linker and E3 ligase ligand.[5]
A number of potent SOS1 degraders have been developed, including P7 and SIAIS562055, which have demonstrated significant degradation of SOS1 in cancer cell lines and patient-derived organoids.[5][7]
Quantitative Analysis of SOS1 Degraders
The efficacy of SOS1 degraders is quantified by several key parameters. These metrics are crucial for comparing the potency and effectiveness of different compounds and for guiding further optimization.
| Compound/Degrader | Cell Line(s) | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase | Notes | Reference |
| P7 | SW620 (CRC) | Not explicitly stated, but effective at 1µM | ~92% at 48h | ~5 times lower than BI3406 | Cereblon | Showed superior activity in inhibiting colorectal cancer (CRC) patient-derived organoid (PDO) growth compared to a SOS1 inhibitor. | [5] |
| 11o | SW620, A549, DLD-1 | 1.85 - 7.53 | Not specified | Potent anti-proliferative activity | Cereblon | A pyrido[2,3-d]pyrimidin-7-one-based SOS1 PROTAC. | [8] |
| SIAIS562055 | K562, KRAS-mutant cancer cells | Not specified, but potent | Sustained degradation | Superior to small-molecule inhibitors | Cereblon | Designed by connecting a CRBN ligand to an analog of the SOS1 inhibitor BI-3406. | [7][9] |
| PROTAC SOS1 degrader-6 (compound 23) | KRAS-driven cancer cells | Efficient degradation | Not specified | Significant antiproliferative potency | (S,R,S)-AHPC (VHL ligand) | Synergizes with KRAS G12C inhibitors. | [10][11] |
DC50 : The concentration of the degrader required to induce 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved. IC50 : The concentration of the degrader that inhibits a biological process (e.g., cell proliferation) by 50%.
Signaling Pathways and Experimental Workflows
Understanding the biological context and having robust experimental workflows are critical for the successful development and evaluation of SOS1 degraders.
SOS1 Signaling in KRAS-Mutant Cancer
SOS1 is a key node in the RAS-MAPK signaling pathway, which is frequently hyperactivated in cancer. The following diagram illustrates the central role of SOS1 in this pathway.
Caption: SOS1-mediated activation of the RAS-MAPK signaling pathway.
General Workflow for SOS1 PROTAC Development and Evaluation
The development of a SOS1 degrader follows a structured workflow, from initial design to in-depth biological characterization.
Caption: A typical workflow for the development of SOS1 PROTACs.
Mechanism of Action of a SOS1 PROTAC
The core function of a SOS1 PROTAC is to induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of SOS1.
Caption: Mechanism of SOS1 degradation mediated by a PROTAC.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful evaluation of SOS1 degraders.
Synthesis of a SOS1 PROTAC (General Scheme)
The synthesis of SOS1 PROTACs is a multi-step process that involves the preparation of the SOS1-binding moiety, the E3 ligase ligand, and the linker, followed by their conjugation. The following is a generalized protocol based on common synthetic strategies.[5]
-
Synthesis of the SOS1 Ligand with Linker Attachment Point:
-
Start with a suitable precursor, which could be derived from or is analogous to This compound .
-
Modify the core structure (e.g., a quinazoline) to introduce a reactive group (e.g., a hydroxyl or amino group) at a solvent-exposed position that does not interfere with SOS1 binding. This serves as the anchor point for the linker.
-
Protect other reactive functional groups as necessary.
-
-
Synthesis of the E3 Ligase Ligand with Linker:
-
Synthesize or procure a suitable E3 ligase ligand (e.g., a derivative of thalidomide for CRBN or a hydroxyproline-based ligand for VHL).
-
Attach a linker with a terminal reactive group that is complementary to the reactive group on the SOS1 ligand. The linker length and composition are critical for optimal ternary complex formation and can be varied.
-
-
Conjugation of the SOS1 Ligand and E3 Ligase Ligand-Linker:
-
Deprotect the reactive groups on the SOS1 ligand if necessary.
-
Couple the SOS1 ligand to the E3 ligase ligand-linker moiety using a suitable chemical reaction (e.g., amide bond formation, ether synthesis, or click chemistry).
-
Purify the final PROTAC compound using techniques such as flash chromatography and HPLC.
-
Characterize the structure and purity of the final product using NMR and mass spectrometry.
-
Western Blot for SOS1 Degradation
This protocol is used to assess the reduction in SOS1 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., SW620) in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the SOS1 degrader or DMSO (vehicle control) for a specified time course (e.g., 6, 12, 24, 48 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes with intermittent vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the SOS1 signal to the loading control.
-
Cellular Proliferation Assay
This assay measures the effect of SOS1 degradation on the growth of cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the SOS1 degrader. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Assess cell viability using a commercially available assay such as CellTiter-Glo® (promega) which measures ATP levels, or an MTS/MTT assay which measures metabolic activity.
-
Read the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Future Perspectives
The targeted degradation of SOS1 represents a promising therapeutic strategy for KRAS-driven cancers. The field is rapidly advancing, with ongoing efforts to develop next-generation degraders with improved potency, selectivity, and drug-like properties. Key areas of future research include:
-
Exploring different E3 ligases: While most current SOS1 degraders utilize CRBN or VHL, recruiting other E3 ligases could expand the scope of degradable targets and overcome potential resistance mechanisms.[12]
-
Overcoming resistance: Investigating and understanding the mechanisms of resistance to SOS1 degraders will be crucial for developing effective combination therapies and next-generation compounds.
-
Expanding to other indications: The role of SOS1 in other diseases beyond cancer is an area of active investigation, and SOS1 degraders could potentially be applied in these contexts as well.
References
- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Function of SOS1: A Technical Guide to its Guanine Nucleotide Exchange Factor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a ubiquitously expressed, multidomain protein that functions as a crucial guanine nucleotide exchange factor (GEF). Its primary role is to catalyze the activation of small GTPases, most notably RAS proteins.[1][2] This activation is a pivotal control point in cellular signaling, translating extracellular cues into intracellular responses. Specifically, SOS1 facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on RAS, converting it from an inactive to an active, signal-transducing state.[1][3] This process initiates downstream cascades, including the RAS/MAPK pathway, which governs fundamental cellular processes such as proliferation, differentiation, migration, and apoptosis.[4]
Given its central role in activating RAS, a protein family frequently mutated in human cancers, SOS1 has emerged as a high-priority target for therapeutic intervention.[5][6] Dysregulation of SOS1 activity, often through gain-of-function mutations, is also implicated in developmental disorders like Noonan syndrome.[4][7] This guide provides an in-depth technical overview of SOS1's GEF activity, its complex regulatory mechanisms, its role in disease, and the methodologies used to study its function.
SOS1 Structure and Functional Domains
SOS1 is a large protein (~150 kDa) with a modular architecture, where each domain contributes to its regulation and catalytic function.[7][8]
-
Histone-like Fold (HF) and Dbl Homology (DH)/Pleckstrin Homology (PH) Domains: Located at the N-terminus, these domains form a structural block that maintains SOS1 in a state of autoinhibition under basal conditions.[9][10] The DH-PH cassette, typically associated with GEF activity for Rho family GTPases, in SOS1 primarily serves a regulatory role by sterically hindering access to other functional sites.[11][12]
-
RAS Exchanger Motif (REM) and CDC25 Homology Domains: This segment constitutes the catalytic core of SOS1. The CDC25 domain is the primary site of catalytic activity, directly engaging RAS-GDP to facilitate nucleotide release.[9][13] The REM domain works in concert with the CDC25 domain and contains a crucial allosteric binding site for RAS-GTP.[8][13]
-
Proline-Rich (PR) Domain: The C-terminal region is intrinsically disordered and contains multiple proline-rich motifs.[14] This domain serves as a scaffold for protein-protein interactions, most notably binding to the SH3 domains of the adaptor protein Grb2.[11][15]
The Catalytic Mechanism of Guanine Nucleotide Exchange
The fundamental function of SOS1 is to accelerate the intrinsically slow rate of GDP dissociation from RAS. The process can be broken down into several key steps:
-
Binding of RAS-GDP: The catalytic CDC25 domain of SOS1 binds to inactive, GDP-bound RAS.
-
Conformational Change: This interaction induces a conformational change in RAS, particularly in the Switch I and Switch II regions that coordinate the guanine nucleotide.
-
GDP Dissociation: SOS1 pries open the nucleotide-binding pocket, destabilizing the interaction between RAS and GDP, leading to GDP release.
-
GTP Binding: Due to the high intracellular concentration of GTP relative to GDP, GTP rapidly enters the now-empty nucleotide-binding pocket of RAS.
-
Release of Active RAS-GTP: The binding of GTP triggers the dissociation of the RAS-SOS1 complex, releasing active, GTP-bound RAS to engage with downstream effector proteins like RAF.[1]
Regulation of SOS1 Guanine Nucleotide Exchange Activity
SOS1 activity is tightly controlled by a multi-layered regulatory network to prevent aberrant RAS signaling.
Upstream Activation via Receptor Tyrosine Kinases (RTKs)
The canonical pathway for SOS1 activation begins with the binding of a growth factor (e.g., EGF) to its corresponding RTK.
-
RTK Dimerization and Autophosphorylation: Ligand binding induces receptor dimerization and autophosphorylation on specific tyrosine residues.
-
Grb2 Adaptor Recruitment: The adaptor protein Grb2 binds to these phosphotyrosine sites via its SH2 domain.
-
SOS1 Recruitment: Grb2, through its two SH3 domains, constitutively binds to the proline-rich domain of SOS1.[11][15] This interaction recruits the Grb2-SOS1 complex from the cytosol to the plasma membrane.[16]
-
Relief of Autoinhibition: Translocation to the membrane and interaction with membrane lipids (e.g., PIP2) helps to relieve the autoinhibitory constraints imposed by the N-terminal domains, making the catalytic site accessible to RAS.[9][17]
Allosteric Regulation by RAS-GTP
SOS1 activity is subject to a powerful positive feedback loop. Active RAS-GTP can bind to a second, allosteric site located in the REM domain of SOS1.[8][13] This binding event induces a conformational change that further stabilizes the active state of SOS1, significantly increasing its catalytic efficiency.[13] This mechanism allows for a rapid and robust amplification of the initial activation signal, leading to a switch-like activation of the RAS pathway.[18] Molecular dynamics simulations suggest a "fast cycle" where allosteric RAS-GTP binding promotes efficient GDP release from the catalytic site, and a "slow cycle" when RAS-GDP occupies the allosteric site.[13]
Negative Feedback Regulation
To terminate the signal, negative feedback mechanisms are employed. One key mechanism involves the downstream kinase ERK, which is activated by the RAS/MAPK cascade. Activated ERK can phosphorylate SOS1 on its C-terminal tail.[3] This phosphorylation can create a binding site for 14-3-3 proteins, which may disrupt the SOS1-Grb2 interaction, leading to the dissociation of SOS1 from the membrane and a shutdown of its GEF activity.[17][19]
SOS1 in the RAS/MAPK Signaling Pathway
SOS1 is the primary GEF linking upstream receptor activation to the RAS/MAPK cascade.
SOS1 as a Therapeutic Target in Oncology
The reliance of oncogenic RAS on GEF activity for full activation makes SOS1 a compelling therapeutic target.[5] While RAS proteins themselves were long considered "undruggable," inhibiting their activation by targeting the SOS1:RAS protein-protein interaction provides an alternative strategy.[6][20] This is particularly relevant for KRAS-mutant cancers, which are prevalent in pancreatic, colorectal, and non-small cell lung cancers.[2][21]
Several small-molecule inhibitors have been developed that bind to a pocket on SOS1, preventing it from engaging with RAS.[5] This approach blocks the reloading of RAS with GTP, reducing the overall pool of active RAS and attenuating downstream oncogenic signaling.[5][21]
Quantitative Data on SOS1 Inhibitors
| Inhibitor | Target Interaction | IC50 | Development Phase (as of recent reports) | Key Findings |
| BAY-293 | Disrupts KRAS-SOS1 interaction | 21 nM[5] | Preclinical | Selectively inhibits the KRAS-SOS1 interaction, leading to antiproliferative activity and reduction of pERK levels.[5] |
| BI-3406 | Disrupts KRAS-SOS1 interaction | ~3-6 nM (biochemical) | Clinical (Phase I)[22] | Orally bioavailable; impairs RAS activation and tumor growth in preclinical models, shows synergy with other MAPK pathway inhibitors.[23][24] |
| MRTX-0902 | Disrupts SOS1-KRAS interaction | N/A | Clinical (Phase I/II)[25] | Designed for combination with KRAS G12C inhibitors to increase the population of inactive, GDP-bound KRAS available for covalent modification.[26] |
Experimental Protocols
Studying SOS1 GEF activity requires a combination of biochemical, biophysical, and cell-based assays.
Protocol 1: In Vitro Guanine Nucleotide Exchange (GEF) Assay
This protocol describes a common fluorescence-based method to directly measure the rate of nucleotide exchange.
Objective: To quantify the ability of SOS1 to catalyze the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP on a purified RAS protein.
Materials:
-
Purified recombinant human RAS protein (e.g., KRAS)
-
Purified recombinant human SOS1 catalytic domain (SOScat)
-
Mant-GDP (N-methyl-3'-O-anthranoyl-2'-deoxy-GDP) or BODIPY-FL-GDP
-
GTP solution (non-hydrolyzable GTPγS can be used to prevent hydrolysis)
-
GEF reaction buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 10 mM MgCl₂)
-
Fluorescence plate reader
Methodology:
-
Loading RAS with Fluorescent GDP: Incubate purified RAS protein with a 5-10 fold molar excess of mant-GDP in the presence of EDTA to chelate Mg²⁺ and facilitate nucleotide exchange. After incubation, add excess MgCl₂ to lock the nucleotide in place.
-
Purification: Remove excess, unbound mant-GDP using a desalting column (e.g., G-25) equilibrated with GEF reaction buffer.
-
Reaction Setup: In a 96-well black plate, set up reactions containing the mant-GDP-loaded RAS at a fixed concentration (e.g., 1 µM).
-
Initiate Exchange: Initiate the reaction by adding a mixture of the SOS1 protein (at various concentrations for titration) and a large excess of unlabeled GTP (e.g., 1 mM). A control reaction should be run without SOS1 to measure the intrinsic (uncatalyzed) exchange rate.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., Ex: 360 nm, Em: 440 nm for mant).[27] Monitor the decrease in fluorescence intensity over time as the fluorescent mant-GDP is released and replaced by non-fluorescent GTP.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the initial rate of exchange from the slope of the curve. Plot the rates against SOS1 concentration to determine catalytic parameters.
Protocol 2: RAS Activation Pull-Down Assay
Objective: To measure the amount of active, GTP-bound RAS in cells as an indirect readout of SOS1 activity.
Materials:
-
Cell culture expressing target proteins
-
Cell lysis buffer (containing protease/phosphatase inhibitors)
-
RAF1-RBD (RAS-binding domain) fused to GST, bound to glutathione-agarose beads
-
Antibodies: anti-pan-RAS, secondary HRP-conjugated antibody
-
SDS-PAGE and Western blotting equipment
Methodology:
-
Cell Treatment: Culture cells to desired confluency. Treat with stimuli (e.g., growth factors) or inhibitors as required by the experiment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer. Scrape cells, collect lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Pull-Down: Incubate a standardized amount of protein lysate (e.g., 500 µg) with GST-RAF-RBD beads for 1-2 hours at 4°C with rotation. The RBD of RAF specifically binds to the GTP-bound conformation of RAS.
-
Washing: Pellet the beads by centrifugation and wash 3-4 times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-pan-RAS antibody to detect the amount of pulled-down (active) RAS.
-
Total RAS Control: Run a small fraction of the initial cell lysate on the same gel ("input" or "total RAS") to ensure equal protein loading between samples.
-
Densitometry: Quantify band intensity to determine the relative amount of RAS-GTP compared to total RAS across different conditions.
Conclusion
The guanine nucleotide exchange factor activity of SOS1 is a master regulatory node in cellular signaling. Its intricate control through autoinhibition, membrane recruitment, and allosteric feedback ensures that the activation of RAS is a tightly orchestrated event. The critical dependence of many RAS-driven cancers on SOS1 activity has validated it as a prime target for drug development.[23][28] Ongoing research into the structural and mechanistic nuances of SOS1 function, aided by the experimental protocols outlined herein, continues to pave the way for novel therapeutic strategies aimed at disrupting the SOS1:RAS axis in cancer and other diseases.
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. pnas.org [pnas.org]
- 6. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]
- 7. researchgate.net [researchgate.net]
- 8. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Allosteric KRas4B Can Modulate SOS1 Fast and Slow Ras Activation Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural landscape of the proline-rich domain of Sos1 nucleotide exchange factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Sos1: A guanine nucleotide exchange factor for ras that binds to GRB2 (Journal Article) | OSTI.GOV [osti.gov]
- 16. Reactome | SOS1-mediated nucleotide exchange of RAS (EGF:EGFR:GRB2:SOS1) [reactome.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Ras activation by SOS: Allosteric regulation by altered fluctuation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural characterization of 14-3-3ζ in complex with the human Son of sevenless homolog 1 (SOS1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. One Atom Makes All the Difference: Getting a Foot in the Door between SOS1 and KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. cicancer.org [cicancer.org]
- 24. researchgate.net [researchgate.net]
- 25. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
- 26. rcsb.org [rcsb.org]
- 27. tebubio.com [tebubio.com]
- 28. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
The SOS1-RAS Interaction: A Critical Node in Oncogenesis and a Prime Target for Therapeutic Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate dance between the Son of Sevenless 1 (SOS1) protein and the RAS family of small GTPases stands as a pivotal regulatory checkpoint in cellular signaling. Dysregulation of this interaction is a hallmark of numerous human cancers, making the SOS1-RAS axis a focal point of intense research and a promising frontier for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the SOS1-RAS interaction, its role in oncogenesis, and the methodologies employed to study and therapeutically target this critical cellular process.
The SOS1-RAS Signaling Axis: A Mechanistic Overview
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins.[1][2] RAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] SOS1 facilitates the exchange of GDP for GTP on RAS, thereby triggering a cascade of downstream signaling events that regulate cell proliferation, differentiation, and survival.[1][2]
A key feature of the SOS1-RAS interaction is its allosteric regulation. RAS-GTP can bind to a distinct allosteric site on SOS1, leading to a significant enhancement of its GEF activity.[2] This positive feedback loop results in a rapid and robust amplification of RAS signaling. In the context of oncogenesis, mutations in RAS can lock the protein in a constitutively active GTP-bound state, leading to persistent downstream signaling and uncontrolled cell growth.[1] Notably, even in the presence of mutant RAS, cancer cells often remain dependent on SOS1 for the activation of wild-type RAS isoforms, highlighting the therapeutic potential of targeting SOS1.[2]
Quantitative Analysis of SOS1-RAS Interaction and Inhibition
The development of small molecule inhibitors targeting the SOS1-RAS interaction is a rapidly advancing field. A variety of biochemical and biophysical assays have been employed to quantify the binding affinity of these inhibitors and their impact on SOS1's catalytic activity. The following tables summarize key quantitative data for prominent SOS1 inhibitors.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference(s) |
| BAY-293 | KRAS-SOS1 Interaction Assay | SOS1 | 21 | [1][3][4][5] |
| pERK Inhibition (K-562 cells) | Cellular | ~1090 | [3] | |
| pERK Inhibition (HeLa cells) | Cellular | sub-micromolar | [3] | |
| BI-3406 | SOS1-KRAS Interaction Assay | SOS1 | 6 | [6][7] |
| SOS1-KRAS G12D/G12C Interaction | SOS1 | single digit nM | [8] | |
| RAS-GTP Levels (NCI-H358, A549 cells) | Cellular | 83-231 | [8] | |
| pERK formation (NCI-H358 cells) | Cellular | 4 | [9] | |
| Cellular Proliferation (NCI-H358 cells) | Cellular | 24 | [9] | |
| MRTX0902 | SOS1-KRAS WT Interaction | SOS1 | 13.8 | [10][11] |
| SOS1-KRAS G12D Interaction | SOS1 | 16.6 | [10][11] | |
| SOS1-KRAS G12V Interaction | SOS1 | 24.1 | [10][11] | |
| SOS1-KRAS G12C Interaction | SOS1 | 30.7 | [10][11] | |
| SOS1-mediated GTP Exchange (HTRF) | SOS1 | 15 | [10][11] | |
| pERK Inhibition (MKN1 cells) | Cellular | 39.6 | [11] | |
| Cell Viability (various cancer cell lines) | Cellular | <250 | [11] |
| Molecule | Interaction | Method | Kᵢ (nM) | K_d (nM) | Reference(s) |
| MRTX0902 | MRTX0902 - SOS1 | Biochemical Assay | 2.1 | [10][11] | |
| SIAIS562055 | SIAIS562055 - SOS1 | Surface Plasmon Resonance | 95.9 | [11] | |
| KRAS V14I | KRAS V14I - SOS1 | Microscale Thermophoresis | 220 | [12] | |
| KRAS WT | KRAS WT - SOS1 | Microscale Thermophoresis | 8300 | [12] |
Visualizing the SOS1-RAS Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the complex processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the core SOS1-RAS signaling pathway and a typical experimental workflow for identifying inhibitors of this interaction.
Caption: The SOS1-RAS signaling pathway, illustrating upstream activation, the RAS GTP/GDP cycle, and downstream effector cascades.
Caption: A typical experimental workflow for the discovery and development of SOS1-RAS interaction inhibitors.
Detailed Experimental Protocols
A rigorous and reproducible experimental approach is paramount to advancing our understanding of the SOS1-RAS interaction. This section provides detailed methodologies for key experiments cited in the field.
SOS1-Mediated Guanine Nucleotide Exchange (GEF) Assay
This assay measures the ability of SOS1 to catalyze the exchange of GDP for a fluorescently labeled GTP analog on RAS.
Materials:
-
Purified recombinant human SOS1 (catalytic domain)
-
Purified recombinant human KRAS (or other RAS isoform)
-
BODIPY-FL-GTP or mant-GTP (fluorescent GTP analog)
-
GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
384-well black microplate
-
Plate reader capable of fluorescence detection
Protocol:
-
RAS-GDP Loading: Incubate KRAS protein with a 10-fold molar excess of GDP in assay buffer for 30 minutes at room temperature to ensure all RAS is in the GDP-bound state.
-
Compound Pre-incubation: In the microplate, add 2 µL of test compound at various concentrations (in DMSO) to wells. For control wells, add 2 µL of DMSO.
-
Reaction Initiation: Prepare a reaction mix containing RAS-GDP (final concentration ~100 nM) and SOS1 (final concentration ~10 nM) in assay buffer. Add 18 µL of this mix to each well containing the compound/DMSO. Incubate for 15 minutes at room temperature.
-
Nucleotide Exchange: Initiate the exchange reaction by adding 5 µL of fluorescent GTP analog (e.g., BODIPY-FL-GTP, final concentration ~200 nM) to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity every 30 seconds for 30-60 minutes using a plate reader. The excitation/emission wavelengths will depend on the fluorescent label used (e.g., ~485/520 nm for BODIPY-FL).
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence increase. Plot the initial rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between SOS1 and RAS or small molecule inhibitors.[13][14][15][16][17]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant SOS1 protein (ligand)
-
Purified recombinant KRAS protein or small molecule inhibitor (analyte)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Protocol:
-
Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the SOS1 protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 2000-4000 RU).
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (KRAS protein or small molecule inhibitor) in running buffer.
-
Inject the different concentrations of the analyte over the immobilized SOS1 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the dissociation of the analyte by flowing running buffer over the surface for a defined dissociation time (e.g., 300-600 seconds).
-
-
Surface Regeneration:
-
If necessary, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kₐ) and dissociation (k_d) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (K_D) is calculated as k_d/kₐ.
-
RAS Activation Pulldown Assay
This assay measures the levels of active, GTP-bound RAS in cell lysates.[18][19][20][21][22]
Materials:
-
Cell culture reagents
-
Test compound
-
Lysis/Binding/Wash Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors.
-
RAF1-RBD (RAS Binding Domain) fused to GST, bound to glutathione-agarose beads.
-
Anti-RAS antibody
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with the test compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Binding/Wash Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Affinity Precipitation:
-
Determine the protein concentration of the cleared lysates.
-
Incubate equal amounts of protein (e.g., 500 µg - 1 mg) with RAF1-RBD-glutathione-agarose beads for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute at 4°C).
-
Wash the beads three times with Lysis/Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RAS antibody to detect the amount of active RAS that was pulled down.
-
It is recommended to also run a Western blot for total RAS from the input lysates to normalize the results.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. The level of active RAS is expressed as the ratio of pulled-down RAS to total RAS.
-
Conclusion
The SOS1-RAS interaction represents a critical signaling hub in normal cellular physiology and a key vulnerability in a significant portion of human cancers. The continued development of sophisticated experimental techniques and the discovery of potent and selective small molecule inhibitors are paving the way for novel therapeutic strategies targeting this interaction. This technical guide provides a foundational understanding of the SOS1-RAS axis and the methodologies used to investigate it, with the aim of empowering researchers and drug developers in their quest to translate this fundamental biological knowledge into effective cancer therapies.
References
- 1. pnas.org [pnas.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. watermark02.silverchair.com [watermark02.silverchair.com]
- 12. researchgate.net [researchgate.net]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 17. affiniteinstruments.com [affiniteinstruments.com]
- 18. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 19. benchchem.com [benchchem.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assets.fishersci.com [assets.fishersci.com]
Preliminary Studies on SOS1 Inhibitors and Their Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on Son of Sevenless 1 (SOS1) inhibitors, a promising class of targeted therapies for cancers driven by aberrant RAS signaling. This document details the mechanism of action, summarizes key quantitative data for prominent inhibitor compounds, outlines experimental protocols for their evaluation, and visualizes the critical signaling pathways and experimental workflows.
Introduction
Mutations in the RAS family of small GTPases (KRAS, HRAS, NRAS) are among the most prevalent oncogenic drivers in human cancers, yet have long been considered "undruggable." A promising therapeutic strategy that has emerged is the indirect inhibition of RAS activation. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating RAS by catalyzing the exchange of GDP for GTP.[1] By blocking the interaction between SOS1 and RAS, small molecule inhibitors can effectively prevent RAS activation and downstream signaling through pathways such as the MAPK/ERK cascade, thereby inhibiting cancer cell proliferation.[2] This guide focuses on the preclinical data of key SOS1 inhibitors and the methodologies used to characterize them.
Data Presentation: Quantitative Activity of SOS1 Inhibitors
The following tables summarize the in vitro efficacy of several lead SOS1 inhibitor compounds from preliminary studies. The data is presented to facilitate comparison across different assays and compounds.
Table 1: Biochemical Activity of SOS1 Inhibitors
| Compound | Assay | Target Interaction | IC50 (nM) | Reference |
| BI-3406 | SOS1-KRAS Interaction | SOS1-KRAS | 6 | [1] |
| SOS1-GDP-loaded KRAS Interaction | SOS1-KRAS | 5 | [3] | |
| BAY-293 | KRAS-SOS1 Interaction | KRAS-SOS1 | 21 | [4][5][6] |
| RGT-018 | SOS1-KRAS G12D Interaction | SOS1-KRAS | 8 | [7] |
| SOS1-KRAS G12C Interaction | SOS1-KRAS | 19 | [7] | |
| Compound 8u | Biochemical Assay | SOS1-KRAS | Comparable to BI-3406 | [8][9] |
Table 2: Cellular Activity of SOS1 Inhibitors
| Compound | Cell Line | KRAS Mutation | Assay | IC50 (nM) | Reference |
| BI-3406 | NCI-H358 | G12C | pERK Formation | 4 | [3] |
| NCI-H358 | G12C | 3D Proliferation | 24 | [3] | |
| DLD-1 | G13D | pERK Formation | 24 | [3][10] | |
| DLD-1 | G13D | 3D Proliferation | 36 | [3][10] | |
| KRAS G12/G13 mutants | G12/G13 | 3D Proliferation | 9 - 220 | [11] | |
| NCI-H358 (SOS2 knockout) | G12C | pERK Inhibition | Enhanced vs parental | [12] | |
| BAY-293 | K-562 | WT | pERK Inhibition | 180 | [13] |
| HeLa | - | RAS Activation | 410 | [13] | |
| K-562, MOLM-13 | WT | Antiproliferative | ~1000 | [13] | |
| NCI-H358, Calu-1 | G12C | Antiproliferative | ~3000 | [13] | |
| RGT-018 | NCI-H358 | G12C | pERK Inhibition | 10 | [7] |
| MIA PaCa-2 | G12C | pERK Inhibition | 9 | [7] | |
| NCI-H358 | G12C | 3D Growth | 36 | [7] | |
| MIA PaCa-2 | G12C | 3D Growth | 44 | [7] | |
| Various KRAS G12/G13, SOS1, EGFR mutants | Various | 3D Growth | 30 - 633 | [7] | |
| Compound 8u | MIA PaCa-2 | G12C | 3D Growth | 27.7 - 459 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines for key experiments cited in the study of SOS1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction Assay
This assay is used to quantify the inhibitory effect of compounds on the interaction between SOS1 and KRAS.
-
Principle: The assay utilizes tagged recombinant KRAS and SOS1 proteins. When the proteins interact, two fluorophore-labeled antibodies, one for each protein's tag, are brought into proximity, generating a FRET signal. Inhibitors that disrupt the protein-protein interaction will cause a decrease in the HTRF signal.[14][15][16]
-
Materials:
-
Procedure:
-
Dispense test compounds or standards into the assay plate.[14][15]
-
Add a pre-mixed solution of GTP and Tag1-KRAS protein.[14][15]
-
Add a pre-mixed solution of the HTRF detection antibodies.[14][15]
-
Incubate the plate at room temperature for a specified time.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the percent inhibition and determine IC50 values.
-
Phospho-ERK (p-ERK) Western Blotting
This cellular assay measures the inhibition of downstream MAPK signaling.
-
Principle: Western blotting is used to detect the levels of phosphorylated ERK, a key downstream effector of the RAS-MAPK pathway. A reduction in p-ERK levels in inhibitor-treated cells indicates successful target engagement and pathway inhibition.
-
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat cells with various concentrations of the SOS1 inhibitor for a specified duration.[17] Include vehicle-treated and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[17][19]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (e.g., anti-p-ERK1/2) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK to normalize the p-ERK signal.[17]
-
Densitometry Analysis: Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.
-
Synthesis of Pyrido[2,3-d]pyrimidin-7-one based SOS1 Inhibitors
This outlines a general synthetic scheme for a class of potent SOS1 inhibitors.
-
General Scheme: The synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives often involves a multi-step process starting from commercially available materials. The core scaffold is constructed, followed by the introduction of various substituents to explore the structure-activity relationship (SAR).[8][9]
-
Key Intermediates and Reactions:
-
The synthesis may begin with the construction of a substituted pyridine ring.
-
Cyclization reactions are then employed to form the pyrimidinone ring system.
-
Substitutions at different positions of the pyrido[2,3-d]pyrimidin-7-one core are achieved through reactions like nucleophilic aromatic substitution.[8][9]
-
For example, the synthesis of compound 8u involved the construction of the core scaffold followed by the introduction of specific side chains to enhance potency and drug-like properties.[8]
-
Synthesis of MRTX0902
The synthesis of the clinical candidate MRTX0902 involves a multi-step route to construct its complex pyrido[3,4-d]pyridazine core and install the chiral amine moiety.[20][21]
-
Key Steps:
-
Heck Coupling: The synthesis starts with a Heck coupling reaction.[20][21]
-
Cyclization: A cyclization reaction with hydrazine hydrate forms the pyridopyridazinone core.[20][21]
-
Chlorination: The intermediate is then chlorinated using POCl3.[20][21]
-
Iterative Nucleophilic Aromatic Substitution (SNAr): The final steps involve two sequential SNAr reactions to introduce the chiral amine and the morpholine group to complete the synthesis of MRTX0902.[20][21]
-
Visualizations
The following diagrams illustrate key concepts related to SOS1 inhibition.
Caption: The SOS1-RAS-MAPK signaling pathway.
Caption: A general experimental workflow for SOS1 inhibitor discovery.
Caption: The logical cascade of SOS1 inhibition's therapeutic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pardon Our Interruption [opnme.com]
- 11. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. revvity.com [revvity.com]
- 15. revvity.com [revvity.com]
- 16. revvity.com [revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Pivotal Role of SOS1 Ligand Intermediate-6 in the Advancement of Novel PROTACs
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a high-value target in oncology, particularly for cancers driven by RAS mutations. The development of Proteolysis Targeting Chimeras (PROTACs) that can induce the degradation of SOS1 represents a promising therapeutic strategy. Central to the synthesis of these innovative cancer therapies is SOS1 Ligand intermediate-6 , a key chemical building block. This technical guide provides a comprehensive overview of this intermediate, its application in the development of potent SOS1-targeting PROTACs, and the associated experimental methodologies.
The SOS1 Signaling Pathway: A Key Target in Oncology
SOS1 plays a critical role in the activation of RAS proteins, which are central regulators of cell growth, differentiation, and survival. The SOS1-mediated exchange of GDP for GTP on RAS proteins initiates downstream signaling cascades, most notably the MAPK/ERK pathway. In many cancers, mutations in RAS lead to its constitutive activation, driving uncontrolled cell proliferation. Targeting SOS1 offers a therapeutic strategy to indirectly inhibit this oncogenic signaling.
This compound: A Foundation for PROTAC Synthesis
This compound is a crucial precursor in the multi-step synthesis of SOS1-targeting PROTACs. While specific quantitative data for the intermediate itself is not extensively published, its structural features, particularly a quinazoline core, are designed to enable covalent linkage to an E3 ligase-recruiting ligand via a flexible linker. The synthesis of potent PROTACs like P7, for example, utilizes a quinazoline scaffold with hydroxyl groups at the 6- and 7-positions as anchor points for linker attachment. This modular design allows for the systematic optimization of PROTAC properties by modifying the linker length and composition, as well as the choice of E3 ligase ligand.
Quantitative Analysis of Lead SOS1 PROTACs
The development of PROTACs from this compound has led to the identification of highly potent degraders of the SOS1 protein. Below is a summary of the key quantitative data for two prominent examples, P7 and SIAIS562055.
| Compound | Target | E3 Ligase Ligand | Kd (SOS1) | IC50 (KRAS-SOS1 Interaction) | DC50 | Max Degradation (Dmax) | Cell Line(s) | Reference(s) |
| P7 | SOS1 | Lenalidomide (CRBN) | Not Reported | Not Reported | 0.59 µM (SW620), 0.75 µM (HCT116), 0.19 µM (SW1417) at 24h | Up to 92% | SW620, HCT116, C2BB, SW1417 | [1] |
| SIAIS562055 | SOS1 | CRBN Ligand | 95.9 nM | 95.7 nM (KRAS G12C), 134.5 nM (KRAS G12D) | 62.5 nM (K562), 8.4 nM (KU812) | Not Reported | K562, KU812, MIA PaCa-2 | [2][3] |
Experimental Protocols for PROTAC Development and Characterization
The successful development of SOS1-targeting PROTACs relies on a suite of robust biochemical and cellular assays. The following sections detail the methodologies for key experiments.
PROTAC-Mediated Protein Degradation Assay via Western Blot
Objective: To quantify the reduction in cellular SOS1 protein levels following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SOS1 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24, 48 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the SOS1 protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS-SOS1 Interaction
Objective: To measure the ability of a compound to inhibit the protein-protein interaction between KRAS and SOS1.
Methodology:
-
Assay Setup:
-
The assay is typically performed in a 384-well low-volume white plate.
-
Reagents include tagged recombinant human KRAS (e.g., GST-tagged) and SOS1 (e.g., His-tagged), along with corresponding HTRF detection antibodies (e.g., anti-GST-Europium cryptate and anti-His-XL665).
-
-
Compound Addition:
-
Dispense test compounds at various concentrations into the assay plate.
-
-
Reagent Addition:
-
Add a pre-mixed solution of GTP and tagged KRAS protein to the wells.
-
Add the tagged SOS1 protein.
-
Add the HTRF detection antibodies.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
In the absence of an inhibitor, the interaction between KRAS and SOS1 brings the donor and acceptor fluorophores into proximity, resulting in a high HTRF signal.
-
In the presence of an inhibitor, this interaction is disrupted, leading to a decrease in the HTRF signal.
-
Plot the HTRF ratio against the compound concentration to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To characterize the thermodynamics of binary and ternary complex formation and to determine the cooperativity of PROTAC binding.
Methodology:
-
Sample Preparation:
-
Prepare purified SOS1 protein, the PROTAC, and the E3 ligase (e.g., CRBN) in an identical, well-matched buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
-
Binary Binding Experiments:
-
PROTAC to SOS1: Titrate the PROTAC solution from the syringe into the SOS1 solution in the sample cell.
-
PROTAC to E3 Ligase: Titrate the PROTAC solution into the E3 ligase solution.
-
Analyze the data from these titrations to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) for each binary interaction.
-
-
Ternary Complex Formation Experiment:
-
Saturate the SOS1 protein with the PROTAC by pre-incubating them together.
-
Titrate this pre-formed binary complex into the E3 ligase solution in the sample cell.
-
Alternatively, titrate the PROTAC into a solution containing both SOS1 and the E3 ligase.
-
-
Data Analysis and Cooperativity Calculation:
-
Analyze the titration data to determine the thermodynamic parameters for ternary complex formation.
-
Calculate the cooperativity factor (α), which is the ratio of the dissociation constants of the PROTAC for the proteins in the binary and ternary complexes. An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.
-
Experimental Workflow for SOS1 PROTAC Development
The development of a novel SOS1-targeting PROTAC is a multi-stage process that begins with the synthesis of key intermediates and progresses through a series of in vitro and in vivo evaluations.
Conclusion
This compound serves as a critical starting point for the synthesis of a new generation of cancer therapeutics. The development of PROTACs capable of degrading SOS1 holds immense promise for the treatment of RAS-driven cancers. The successful translation of these molecules from the laboratory to the clinic will depend on rigorous preclinical evaluation using the quantitative and mechanistic assays outlined in this guide. The continued exploration of novel linkers and E3 ligase ligands, coupled with a deep understanding of the structure-activity relationships governing ternary complex formation, will undoubtedly fuel the discovery of even more potent and selective SOS1-degrading PROTACs.
References
An In-Depth Technical Guide to SOS1 Ligand Intermediate-6: Structure, Properties, and Application in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOS1 (Son of Sevenless) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, central regulators of cell growth, differentiation, and survival. Dysregulation of the RAS signaling pathway, often driven by mutations in KRAS, is a hallmark of numerous cancers. Consequently, inhibiting the interaction between SOS1 and RAS has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of SOS1 Ligand Intermediate-6, a key building block in the synthesis of potent and selective SOS1 inhibitors and proteolysis-targeting chimeras (PROTACs) designed to degrade the SOS1 protein.
Chemical Properties and Structure
This compound is a synthetic organic compound with the following key identifiers:
| Property | Value |
| Molecular Formula | C₂₂H₂₆F₂N₆ |
| Molecular Weight | 412.48 g/mol |
| CAS Number | 3036156-01-8 |
Note: Specific physical properties such as melting point, boiling point, and solubility are not publicly available at the time of this writing. These would typically be determined experimentally.
Structure
The chemical structure of this compound is presented below:
Image Source: MedChemExpress
The molecule features a central quinazoline core, a common scaffold in kinase inhibitors, substituted with a difluorinated phenyl ring and a piperazine moiety. The primary amine on the piperazine ring serves as a crucial handle for synthetic elaboration, particularly for the attachment of linkers in the development of PROTACs.
Role in SOS1-Targeted Drug Discovery
This compound is a valuable precursor for the synthesis of molecules that target the SOS1 protein. Its primary application is in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.
The SOS1 Signaling Pathway
The SOS1 protein is a critical node in the RAS/MAPK signaling cascade. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This leads to the recruitment of the GRB2/SOS1 complex to the plasma membrane, where SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. Activated RAS then triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK, ultimately resulting in the regulation of gene expression related to cell proliferation and survival.
Experimental Protocols
While the specific, detailed synthesis protocol for this compound is proprietary and often found within patent literature such as WO2024083257A1, a general synthetic approach for similar quinazoline derivatives can be outlined. The synthesis of PROTACs using this intermediate typically involves a standard amide coupling reaction.
General Synthesis of Quinazoline Core
The synthesis of the quinazoline scaffold often involves the condensation of an appropriately substituted anthranilic acid derivative with a formamide or a similar one-carbon source. Subsequent modifications, such as nucleophilic aromatic substitution, are then employed to install the desired side chains.
PROTAC Synthesis Workflow using this compound
The primary amine of this compound is the key functional group for its incorporation into a PROTAC. The general workflow involves coupling the intermediate to a linker, which is then attached to an E3 ligase ligand.
Exemplary Amide Coupling Protocol:
-
Activation of Carboxylic Acid: Dissolve the linker molecule containing a carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated linker solution, add a solution of this compound (1.0 eq) in the same solvent.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired intermediate-linker conjugate.
-
Attachment of E3 Ligase Ligand: The resulting conjugate, which now has a terminal functional group from the linker, is then coupled to an E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) using a similar coupling strategy to yield the final PROTAC molecule.
Conclusion
This compound is a critical chemical entity for the development of next-generation therapeutics targeting the SOS1-RAS interface. Its structure is optimized for further chemical modification, making it an ideal starting point for the synthesis of highly potent and selective SOS1-degrading PROTACs. The methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working in the field of targeted cancer therapy. Further experimental characterization of this intermediate will undoubtedly accelerate the discovery of novel treatments for KRAS-driven malignancies.
The Ascendancy of Targeted Protein Degradation: From SOS1 Inhibition to PROTAC Degraders in KRAS-Driven Cancers
A Technical Guide for Researchers and Drug Development Professionals
The Son of Sevenless homolog 1 (SOS1) has emerged as a critical node in the RAS signaling pathway, a cascade frequently hyperactivated in a multitude of human cancers. The relentless pursuit of effective therapies for KRAS-mutant tumors has propelled the evolution of SOS1-targeted agents from classical small molecule inhibitors to the cutting-edge technology of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth technical overview of this evolution, detailing the underlying science, key molecular players, and the experimental methodologies that have benchmarked this progress.
The Rationale for Targeting SOS1 in KRAS-Mutant Cancers
SOS1, a guanine nucleotide exchange factor (GEF), plays a pivotal role in activating RAS proteins, including the frequently mutated KRAS isoform.[1] It facilitates the exchange of GDP for GTP, thereby switching RAS to its active, signal-transducing state.[1] This activation triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which are essential for cell proliferation, differentiation, and survival.[1] In many cancers, mutations in KRAS lock the protein in a constitutively active state, leading to uncontrolled cell growth.[1]
Targeting SOS1 presents a strategic approach to indirectly curb the activity of oncogenic KRAS. By inhibiting the SOS1-KRAS interaction, small molecules can prevent the reloading of KRAS with GTP, thus dampening the hyperactive downstream signaling.[2] This strategy is particularly attractive as it is not restricted to a specific KRAS mutation, offering a potential pan-KRAS inhibitory effect.[3]
The Dawn of SOS1 Inhibition: Key Small Molecule Inhibitors
The initial foray into therapeutically targeting SOS1 yielded potent small molecule inhibitors that effectively disrupt the SOS1-KRAS protein-protein interaction. Two of the most well-characterized examples are BAY-293 and BI-3406.
BAY-293 is a potent and cell-active inhibitor of the KRAS-SOS1 interaction with an IC50 of 21 nM.[1][2][4][5] It has been shown to down-regulate active RAS in tumor cells and inhibit the RAS-RAF-MEK-ERK pathway.[2][6]
BI-3406 is another highly potent and selective SOS1-KRAS interaction inhibitor that binds to the catalytic domain of SOS1.[7][8] This compound effectively reduces the formation of GTP-loaded RAS and limits the proliferation of a wide range of KRAS-driven cancer cells.[7][8]
While these inhibitors demonstrated promising preclinical activity, they also highlighted the limitations of a purely inhibitory approach. Cancer cells can often adapt to targeted inhibitors through various resistance mechanisms. This realization paved the way for a novel therapeutic modality: targeted protein degradation.
The Paradigm Shift: Emergence of SOS1 PROTAC Degraders
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. A PROTAC consists of three key components: a ligand that binds to the target protein (in this case, SOS1), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two.[9]
The evolution from SOS1 inhibitors to PROTACs offers several theoretical advantages:
-
Event-driven versus occupancy-driven pharmacology: Unlike inhibitors that require continuous high concentrations to block a target's function, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[9]
-
Overcoming resistance: By physically removing the target protein, PROTACs can potentially circumvent resistance mechanisms that arise from mutations in the drug-binding site or upregulation of the target protein.
-
Elimination of scaffolding functions: Some proteins have non-enzymatic scaffolding functions that are not affected by traditional inhibitors. PROTACs, by degrading the entire protein, can abrogate these functions as well.
Several potent and selective SOS1 PROTACs have been developed, demonstrating the viability of this strategy.
Key SOS1 PROTACs:
-
P7: A Cereblon-based PROTAC that induces up to 92% degradation of SOS1 in colorectal cancer (CRC) cell lines and patient-derived organoids.[10][11]
-
9d: A VHL-based PROTAC derived from a SOS1 agonist, which exhibits potent antiproliferative activity in various KRAS-driven cancer cells.[11][12]
-
ZZ151: A highly potent and selective VHL-based SOS1 degrader with a DC50 of 15.7 nM, showing significant in vivo antitumor activity.[13][14][15][16]
-
SIAIS562055: A Cereblon-based PROTAC that demonstrates sustained degradation of SOS1, inhibition of downstream ERK pathways, and potent anticancer activity in both KRAS-mutant tumors and BCR-ABL-positive leukemia.[10][17][18][19][20][21]
Quantitative Comparison of SOS1 Inhibitors and PROTAC Degraders
The following tables summarize the key quantitative data for the discussed SOS1 inhibitors and PROTACs, providing a clear comparison of their potencies and degradation efficiencies.
Table 1: Potency of SOS1 Small Molecule Inhibitors
| Compound | Target Interaction | IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line(s) |
| BAY-293 | KRAS-SOS1 | 21[1][2][4][5] | ~1000 - 3500[4][5] | K-562, MOLM-13, NCI-H358, Calu-1 |
| BI-3406 | SOS1-KRAS | 5[3] | 24[3] | NCI-H358 |
Table 2: Efficacy of SOS1 PROTAC Degraders
| PROTAC | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Proliferation IC50 (nM) | Cell Line(s) |
| P7 | Cereblon | 190 - 750[22] | >90 | Not widely reported | SW1417, SW620, HCT116 |
| 9d | VHL | Not widely reported | 56-92 | Not widely reported | NCI-H358 |
| ZZ151 | VHL | 15.7[14] | 100[13] | 8.41 - 41.4[13] | Various KRAS mutants |
| SIAIS562055 | Cereblon | Not widely reported | >90 | 45.6 - 201.1[18] | K562, KU812 |
| Degrader 4 | Not Specified | 13[23] | Not specified | 5[23] | NCI-H358 |
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical progression from SOS1 inhibition to PROTAC-mediated degradation.
Caption: The canonical RAS/MAPK signaling pathway initiated by Receptor Tyrosine Kinase (RTK) activation, leading to SOS1-mediated RAS activation and downstream signaling.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SOS1 PROTAC 9d | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. ZZ151 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 14. echemi.com [echemi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 19. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel SOS1 Ligands from Intermediate-6: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Son of Sevenless 1 (SOS1) ligands, utilizing the key building block, Intermediate-6. SOS1 is a critical guanine nucleotide exchange factor (GEF) for RAS proteins, making it a compelling target for therapeutic intervention in RAS-driven cancers. This protocol outlines a strategic approach to covalently link Intermediate-6 with a linker moiety, a common step in the generation of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the SOS1 protein.
Introduction
The targeted degradation of proteins using PROTACs represents a paradigm shift in drug discovery. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs can eliminate target proteins, offering potential advantages over traditional inhibition. SOS1, a key activator of the RAS signaling pathway, has emerged as a high-value target. This protocol focuses on the chemical modification of Intermediate-6, a commercially available synthetic precursor, to generate novel SOS1-targeting ligands.
Experimental Protocols
This section details the synthetic procedure to conjugate a linker to Intermediate-6. The following protocol is a representative example, and modifications may be necessary depending on the specific linker and final compound desired.
Materials and Reagents:
-
SOS1 Ligand Intermediate-6 (CAS: 3036156-01-8)
-
Linker of choice with a carboxylic acid functional group (e.g., a PEG linker)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure: Amide Coupling of Intermediate-6 with a Carboxylic Acid Linker
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Intermediate-6 (1.0 equivalent) in anhydrous DCM.
-
Addition of Reagents: To the solution, add the carboxylic acid-containing linker (1.1 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield the desired SOS1 ligand-linker conjugate.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes key data for the starting material, Intermediate-6.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 3036156-01-8 | C₂₂H₂₆F₂N₆ | 412.48 |
Upon successful synthesis, a similar table should be generated for the final SOS1 ligand, including yield, purity, and characterization data.
Visualizations
Signaling Pathway
The diagram below illustrates the central role of SOS1 in the RAS signaling cascade. SOS1 facilitates the exchange of GDP for GTP on RAS, leading to its activation and downstream signaling through pathways like the MAPK/ERK cascade, which drives cell proliferation.
Caption: The SOS1-mediated RAS activation pathway.
Experimental Workflow
The following workflow diagram outlines the key steps in the synthesis of an SOS1 ligand from Intermediate-6.
Caption: Workflow for the synthesis of SOS1 ligands.
This protocol and the accompanying information provide a foundational guide for researchers engaged in the development of novel SOS1-targeting therapeutics. Careful execution and characterization are essential for the successful synthesis and subsequent biological evaluation of these promising compounds.
Step-by-Step Guide to Developing SOS1 PROTACs Using Intermediate-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor in the RAS signaling pathway. This guide focuses on the utilization of SOS1 Ligand intermediate-6 , a readily available synthetic building block, for the efficient construction of potent and selective SOS1 degraders.
Introduction to SOS1 and PROTAC Technology
Son of Sevenless 1 (SOS1) is a critical activator of RAS proteins, which are frequently mutated in various human cancers. By catalyzing the exchange of GDP for GTP on RAS, SOS1 promotes downstream signaling cascades, such as the MAPK/ERK pathway, leading to cell proliferation, differentiation, and survival.[1] Inhibition of SOS1 activity has emerged as a promising therapeutic strategy for cancers driven by RAS mutations.
PROTACs are heterobifunctional molecules that offer an alternative therapeutic modality to traditional enzyme inhibition. They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a target protein. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the POI.
This guide will walk you through the process of designing, synthesizing, and evaluating SOS1 PROTACs using This compound .
SOS1 Signaling Pathway
The SOS1 protein is a crucial node in the RAS/MAPK signaling cascade. Upon activation of receptor tyrosine kinases (RTKs) by growth factors, SOS1 is recruited to the plasma membrane where it facilitates the activation of RAS. Activated RAS, in turn, triggers a cascade of protein phosphorylations, ultimately leading to the activation of transcription factors that regulate gene expression involved in cell growth and proliferation.
Experimental Workflow for SOS1 PROTAC Development
The development of a novel SOS1 PROTAC follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation. This process is iterative, with data from biological assays informing the design of next-generation degraders.
Protocol 1: Synthesis of SOS1 PROTACs from Intermediate-6
This protocol describes a general method for coupling This compound to a linker and an E3 ligase ligand. Intermediate-6 possesses a piperazine moiety, which provides a convenient handle for derivatization.
Materials:
-
This compound (MedchemExpress, Cat. No. HY-163583)
-
E3 ligase ligand-linker conjugate with a terminal carboxylic acid (e.g., a pomalidomide-PEG-acid linker)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the E3 ligase ligand-linker conjugate (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to afford the desired SOS1 PROTAC.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for SOS1 Degradation
This protocol details the procedure to assess the ability of a synthesized SOS1 PROTAC to induce the degradation of endogenous SOS1 protein in cultured cancer cells.
Materials:
-
Cancer cell line expressing SOS1 (e.g., SW620, HCT116)
-
Complete cell culture medium
-
SOS1 PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SOS1, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with increasing concentrations of the SOS1 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control. For mechanism validation, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132). Incubate for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Probe the same membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the SOS1 band intensity to the corresponding loading control.
-
Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Protocol 3: Cell Viability Assay
This protocol is used to determine the effect of the SOS1 PROTAC on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SOS1 PROTAC stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SOS1 PROTAC. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration.
-
Calculate the IC₅₀ (concentration for 50% inhibition of cell viability) value using a non-linear regression curve fit.
-
Data Presentation
The following tables summarize representative quantitative data for SOS1 PROTACs developed from similar pyrazolopyrimidine-based scaffolds. These values serve as a benchmark for the expected potency of PROTACs synthesized from intermediate-6.
Table 1: SOS1 Degradation Efficacy of Representative PROTACs
| PROTAC Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | SW620 | 5.2 | >90 |
| PROTAC-A | HCT116 | 8.1 | >90 |
| PROTAC-B | NCI-H358 | 98.4 | ~92 |
| PROTAC-C | MIA PaCa-2 | 15.6 | >85 |
Data are representative and compiled from various sources for illustrative purposes.
Table 2: Anti-proliferative Activity of Representative SOS1 PROTACs
| PROTAC Compound | Cell Line | IC₅₀ (nM) |
| PROTAC-A | SW620 | 25.4 |
| PROTAC-A | HCT116 | 42.8 |
| PROTAC-B | NCI-H358 | 525 |
| PROTAC-C | MIA PaCa-2 | 78.1 |
Data are representative and compiled from various sources for illustrative purposes.
Logical Relationship of PROTAC Components and Action
The successful degradation of a target protein by a PROTAC is dependent on the formation of a stable ternary complex between the PROTAC, the target protein (SOS1), and an E3 ligase.
By following these detailed protocols and utilizing the provided information, researchers can effectively advance their SOS1-targeted drug discovery programs using the versatile synthetic intermediate, this compound.
References
Application Notes and Protocols for In Vitro Efficacy Testing of SOS1 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors.[1][2][3] This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][4] One of the most promising classes of targeted protein degraders are proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1][2][5][6]
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor that plays a critical role in activating RAS proteins, key regulators of cell growth and proliferation.[7][8] Dysregulation of the RAS-MAPK pathway, often driven by mutations in RAS genes, is a hallmark of many cancers.[7][9] Targeting SOS1 with degraders presents a compelling therapeutic strategy to downregulate this oncogenic signaling pathway.[10][11][12][13]
These application notes provide a comprehensive guide to the experimental design and detailed protocols for the in vitro evaluation of SOS1 degrader efficacy. The described assays will enable researchers to assess the potency, selectivity, and mechanism of action of novel SOS1-targeting degraders.
Signaling Pathway and Degrader Mechanism
SOS1-RAS-MAPK Signaling Pathway
SOS1 acts as a crucial upstream activator of RAS proteins. Upon stimulation by receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS then initiates a downstream signaling cascade, primarily through the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.
Mechanism of Action of an SOS1 PROTAC Degrader
An SOS1 PROTAC is a bifunctional molecule designed to induce the degradation of the SOS1 protein.[1][5] It consists of a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). By bringing SOS1 and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules to SOS1, marking it for degradation by the 26S proteasome.[1][4] This event-driven pharmacology allows for the catalytic removal of SOS1, which can lead to a more sustained and potent inhibition of the RAS-MAPK pathway compared to traditional inhibitors.[1]
Experimental Workflow
A systematic in vitro evaluation of an SOS1 degrader involves a series of assays to confirm its biological activity and mechanism of action. The workflow progresses from assessing the direct effect on cell health to quantifying target protein levels and confirming target engagement.
Data Presentation
Table 1: Dose-Response Effect of SOS1 Degrader on Cell Viability
| SOS1 Degrader Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 95.6 | 4.8 |
| 10 | 75.3 | 6.2 |
| 100 | 42.1 | 5.5 |
| 1000 | 15.8 | 3.9 |
| 10000 | 5.2 | 2.1 |
Table 2: Quantification of SOS1 Protein Levels by Western Blot
| SOS1 Degrader Concentration (nM) | Relative SOS1 Protein Level (%) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 8.2 |
| 1 | 92.5 | 7.5 |
| 10 | 68.1 | 9.1 |
| 100 | 25.4 | 6.3 |
| 500 | 8.9 | 4.2 |
| 1000 | 6.3 | 3.1 |
Table 3: Quantification of SOS1 Protein Levels by ELISA
| SOS1 Degrader Concentration (nM) | SOS1 Concentration (ng/mL) | Standard Deviation |
| 0 (Vehicle) | 50.2 | 3.8 |
| 1 | 46.8 | 4.1 |
| 10 | 35.1 | 3.2 |
| 100 | 12.9 | 2.5 |
| 500 | 4.7 | 1.8 |
| 1000 | 3.1 | 1.2 |
Table 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
| Temperature (°C) | Relative Soluble SOS1 (Vehicle) | Relative Soluble SOS1 (+Degrader) |
| 37 | 1.00 | 1.00 |
| 45 | 0.98 | 0.99 |
| 50 | 0.85 | 0.95 |
| 55 | 0.52 | 0.88 |
| 60 | 0.21 | 0.75 |
| 65 | 0.05 | 0.45 |
| 70 | 0.01 | 0.15 |
Experimental Protocols
Cell Viability Assay
Principle: Cell viability assays are used to assess the cytotoxic or cytostatic effects of the SOS1 degrader on cancer cells.[14][15][16] The MTT assay, for example, measures the metabolic activity of cells, which is proportional to the number of viable cells.[14]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., KRAS-mutant colorectal or pancreatic cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the SOS1 degrader in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC50 value.
Western Blot for SOS1 Quantification
Principle: Western blotting is a technique used to detect and quantify the levels of a specific protein in a cell lysate.[17][18][19] This assay will determine if the SOS1 degrader leads to a reduction in the total amount of SOS1 protein.
Protocol:
-
Cell Lysis: Plate cells and treat with the SOS1 degrader as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[20]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.[17] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software.[21] Normalize the SOS1 band intensity to the loading control.
ELISA for SOS1 Quantification
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay for quantifying a specific protein in a sample.[20][22][23][24][25] A sandwich ELISA can be used for a more quantitative measurement of SOS1 protein levels.
Protocol: Sandwich ELISA
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for SOS1 overnight at 4°C.[25]
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add prepared cell lysates (from the same method as for Western blotting) and a standard curve of recombinant SOS1 protein to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on SOS1. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M H2SO4).
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of SOS1 in the samples by interpolating from the standard curve.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[26][27][28][29] Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[26]
Protocol:
-
Cell Treatment: Treat intact cells with the SOS1 degrader or vehicle control for a specified time to allow for compound entry and target binding.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[26]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of soluble SOS1 at each temperature using Western blotting or ELISA as described above.
-
Data Analysis: Plot the amount of soluble SOS1 as a function of temperature for both the vehicle- and degrader-treated samples. A shift in the melting curve to higher temperatures in the presence of the degrader indicates target engagement.
In Vitro Ubiquitination Assay
Principle: This biochemical assay directly assesses the ability of the SOS1 degrader to induce the ubiquitination of SOS1 in the presence of the recruited E3 ligase and other components of the ubiquitination machinery.[30][31][32][33][34]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 40 mM Tris-HCl, 5 mM MgCl2, 2 mM DTT):
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (specific to the recruited E3 ligase)
-
Recombinant human E3 ligase (e.g., CRBN-DDB1 or VHL-Elongin B/C)
-
Recombinant human SOS1 protein
-
Ubiquitin
-
ATP
-
SOS1 degrader or vehicle control
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-SOS1 antibody.
-
Data Analysis: Look for the appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated SOS1 in the presence of the degrader. These bands should be absent or significantly reduced in the control reactions lacking the degrader, E3 ligase, or ATP. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin on the high molecular weight species.
By following these detailed protocols, researchers can effectively characterize the in vitro efficacy of novel SOS1 degraders, providing crucial data to support their further development as potential cancer therapeutics.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation - vipergen [vipergen.com]
- 5. emolecules.com [emolecules.com]
- 6. researchgate.net [researchgate.net]
- 7. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. SOS1 - Wikipedia [en.wikipedia.org]
- 9. OR | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 10. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. nebiolab.com [nebiolab.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. cusabio.com [cusabio.com]
- 19. addgene.org [addgene.org]
- 20. ELISA Protocol [protocols.io]
- 21. bitesizebio.com [bitesizebio.com]
- 22. ELISA Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 24. Protein assay ELISA [qiagen.com]
- 25. mabtech.com [mabtech.com]
- 26. benchchem.com [benchchem.com]
- 27. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. CETSA [cetsa.org]
- 30. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. docs.abcam.com [docs.abcam.com]
- 32. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 33. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 34. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
Cellular Assays to Measure SOS1 Protein Knockdown by PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS GTPases, central regulators of cell growth, proliferation, and differentiation.[1][2] Dysregulation of the RAS signaling pathway, often driven by mutations in KRAS, is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[3][4] Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system.[5][6] This document provides detailed application notes and protocols for a suite of cellular assays to effectively measure the knockdown of SOS1 protein by PROTACs, assess their functional consequences, and guide the development of novel cancer therapeutics.
SOS1 Signaling Pathway and PROTAC Mechanism of Action
SOS1 facilitates the exchange of GDP for GTP on RAS, leading to its activation and the subsequent engagement of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation.[7][8] SOS1 itself is subject to a positive feedback loop where active RAS-GTP can bind to an allosteric site on SOS1, enhancing its GEF activity.[9]
PROTACs are heterobifunctional molecules consisting of a ligand that binds to the target protein (SOS1), another ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[5] This ternary complex formation brings the E3 ligase in close proximity to SOS1, leading to its polyubiquitination and subsequent degradation by the proteasome, thereby reducing the cellular levels of the SOS1 protein.[5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of several reported SOS1 PROTACs across various cancer cell lines. The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, while the IC50 value indicates the concentration needed to inhibit 50% of a biological function, such as cell proliferation.
Table 1: SOS1 Protein Degradation (DC50) by PROTACs
| PROTAC Compound | Cell Line | KRAS Mutation | DC50 (nM) | Reference |
| PROTAC SOS1 degrader-1 | NCI-H358 | G12C | 98.4 | [10] |
| MIA-PaCa-2 | G12C | 255 | [10] | |
| AsPC-1 | G12D | 119 | [10] | |
| SK-LU-1 | G12C | 104 | [10] | |
| SW620 | G12V | 125 | [10] | |
| A549 | G12S | 22 | [10] | |
| PROTAC SOS1 degrader-3 (P7) | SW620 | G12V | 590 | [1][3] |
| HCT116 | G13D | 750 | [1][3] | |
| SW1417 | G13D | 190 | [1][3] | |
| SIAIS562055 | K562 | WT | - | [7] |
| MIA PaCa-2 | G12C | - | [7] | |
| HPAF-II | G12D | - | [7] | |
| Degrader 4 | NCI-H358 | G12C | 13 | [11] |
Table 2: Anti-proliferative Activity (IC50) of SOS1 PROTACs
| PROTAC Compound | Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| PROTAC SOS1 degrader-1 | NCI-H358 | G12C | 0.525 | [10] |
| MIA-PaCa-2 | G12C | 0.218 | [10] | |
| AsPC-1 | G12D | 0.307 | [10] | |
| SK-LU-1 | G12C | 0.115 | [10] | |
| SW620 | G12V | 0.199 | [10] | |
| A549 | G12S | 0.232 | [10] | |
| Degrader 4 | NCI-H358 | G12C | 0.005 | [11] |
Experimental Protocols
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sos-mediated cross activation of wild-type Ras by oncogenic Ras is essential for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing SOS1 Inhibitors in KRAS-Mutant Cancer Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, including lung, colorectal, and pancreatic carcinomas. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation and survival. The Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating KRAS by facilitating the exchange of GDP for GTP.[1][2] Consequently, inhibiting the interaction between SOS1 and KRAS has emerged as a compelling therapeutic strategy to suppress the activity of mutant KRAS.
This document provides detailed application notes and protocols for the use of SOS1 inhibitors in cell culture models of KRAS-mutant cancers. It should be noted that "SOS1 Ligand intermediate-6" is a chemical intermediate used in the synthesis of SOS1-targeting PROTACs (Proteolysis Targeting Chimeras) and is not intended for direct application in cell culture experiments.[3][4] The protocols and data presented here are based on well-characterized SOS1 inhibitors such as BI-3406 and MRTX0902.
Mechanism of Action
SOS1 inhibitors are small molecules designed to disrupt the protein-protein interaction between SOS1 and KRAS.[5] By binding to SOS1, these inhibitors prevent it from catalyzing the exchange of GDP for GTP on KRAS, thereby reducing the pool of active, GTP-bound KRAS. This leads to the downregulation of downstream signaling pathways, most notably the MAPK/ERK pathway, which is crucial for the proliferation and survival of KRAS-driven cancer cells.[2][5] The inhibition of SOS1 can also enhance the efficacy of direct KRAS inhibitors, such as those targeting the KRAS G12C mutation, by increasing the population of KRAS in the GDP-bound state, which is the form that these covalent inhibitors bind to.[6]
Data Presentation
The following tables summarize the anti-proliferative activity of various SOS1 inhibitors in a panel of KRAS-mutant cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of SOS1 Inhibitors in KRAS-Mutant Cancer Cell Lines
| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| MRTX0902 | NCI-H358 | G12C | 3D Cell Viability | <250 | [5] |
| MRTX0902 | MIA PaCa-2 | G12C | 3D Cell Viability | <250 | [5] |
| BI-3406 | NCI-H358 | G12C | 3D Spheroid Viability | ~100 (in combo) | [6] |
| SOS1-IN-21 | NCI-H358 | G12C | Cell Proliferation | 16 | [4] |
| SOS1-IN-21 | MIA PaCa-2 | G12C | Cell Proliferation | 17 | [4] |
| SIAIS562055 (PROTAC) | NCI-H358 | G12C | Antiproliferative | - | [2] |
| SIAIS562055 (PROTAC) | GP2d | G12D | Antiproliferative | - | [2] |
| SIAIS562055 (PROTAC) | HPAF-II | G12D | Antiproliferative | - | [2] |
| SIAIS562055 (PROTAC) | SW620 | G12V | Antiproliferative | - | [2] |
Table 2: Effect of SOS1 Inhibitors on Downstream Signaling
| Compound | Cell Line | KRAS Mutation | Effect | Assay | Reference |
| MRTX0902 | MKN1 | Wild-type amplified | pERK Inhibition (IC50 = 39.6 nM) | In-cell Western | [5] |
| MRTX0902 | MIA PaCa-2 | G12C | pERK Reduction | Western Blot | [5] |
| SIAIS562055 (PROTAC) | NCI-H358 | G12C | pERK Inhibition | Western Blot | [2] |
| SIAIS562055 (PROTAC) | GP2d | G12D | pERK Inhibition | Western Blot | [2] |
| P7 (PROTAC) | SW620 | G12V | pERK and pAKT Suppression | Western Blot | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a SOS1 inhibitor on the proliferation of KRAS-mutant cancer cells.
Materials:
-
KRAS-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SOS1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired density.
-
Seed 2,000-5,000 cells per well in 90 µL of medium into a 96-well plate.
-
Include wells for vehicle control (DMSO) and no-cell control (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the SOS1 inhibitor in complete medium. A common starting concentration is 10 µM.
-
Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percent viability against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 2: Western Blotting for Phospho-ERK (pERK)
Objective: To assess the effect of a SOS1 inhibitor on the phosphorylation of ERK, a key downstream effector of the KRAS pathway.
Materials:
-
KRAS-mutant cancer cells
-
6-well plates
-
SOS1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the SOS1 inhibitor at various concentrations or for different time points. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the pERK signal to the total ERK signal to determine the extent of inhibition.
-
Use β-actin as a loading control to ensure equal protein loading across lanes.
-
Conclusion
Targeting the SOS1-KRAS interaction is a promising therapeutic avenue for KRAS-mutant cancers. The protocols and data presented in these application notes provide a framework for researchers to evaluate the efficacy of SOS1 inhibitors in relevant cell culture models. By assessing both the anti-proliferative effects and the impact on downstream signaling, a comprehensive understanding of a compound's activity can be achieved. It is crucial to select appropriate cell lines and experimental conditions to obtain meaningful and reproducible results. As research in this area continues, the development of more potent and selective SOS1 inhibitors and their combinations with other targeted therapies holds great promise for the treatment of these challenging malignancies.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application of SOS1 PROTACs in Pancreatic Cancer Cell Lines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Son of Sevenless 1 (SOS1) Proteolysis Targeting Chimeras (PROTACs) in pancreatic cancer cell lines. It is designed to guide researchers in evaluating the efficacy and mechanism of action of these novel therapeutic agents.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a high mortality rate, largely driven by mutations in the KRAS oncogene, present in over 90% of cases. KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutated KRAS is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like the RAF-MEK-ERK (MAPK) pathway.
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by facilitating the exchange of GDP for GTP. Targeting the SOS1-KRAS interaction has emerged as a promising therapeutic strategy for KRAS-driven cancers, including pancreatic cancer. SOS1 inhibitors, such as BI-3406 and BAY-293, have demonstrated the ability to block this interaction and inhibit the proliferation of KRAS-mutant cancer cells.
PROTACs represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the target protein (in this case, SOS1), a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). By bringing SOS1 and an E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of SOS1, leading to a sustained inhibition of KRAS signaling. This approach offers potential advantages over traditional inhibitors, including enhanced potency and the ability to overcome resistance mechanisms. This document outlines the application of several SOS1 PROTACs, such as SIAIS562055 and BTX-6654, in pancreatic cancer cell lines.
Data Presentation
The following tables summarize the in vitro efficacy of various SOS1 PROTACs and inhibitors in pancreatic and other cancer cell lines.
Table 1: In Vitro Efficacy of SOS1 PROTACs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| BTX-6654 | MIA PaCa-2 | Pancreatic | G12C | 2D: >2000, 3D: >2000 | 2.4 | up to 96 | [1][2][3] |
| BTX-7312 | MIA PaCa-2 | Pancreatic | G12C | - | 0.5 | up to 96 | [1][2] |
| SIAIS562055 | MIA PaCa-2 | Pancreatic | G12C | - | - | - | [4][5] |
| HPAF-II | Pancreatic | G12D | - | - | - | [4] | |
| K562 | Leukemia | WT | 201.1 | 62.5 | - | [5][6] | |
| KU812 | Leukemia | WT | 45.6 | 8.4 | - | [6] | |
| P7 | CRC PDOs | Colorectal | Various | 5x lower than BI-3406 | - | up to 92 | [7][8][9][10][11] |
CRC PDOs: Colorectal Cancer Patient-Derived Organoids
Table 2: In Vitro Efficacy of SOS1 Inhibitors in Pancreatic Cancer Cell Lines
| Compound | Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| BAY-293 | MIA PaCa-2 | G12C | 2.90 ± 0.76 | [12] |
| AsPC-1 | G12D | 3.16 ± 0.78 | [12] | |
| BxPC-3 | WT | 2.07 ± 0.62 | [12] | |
| BI-3406 | MIA PaCa-2 | G12C | 0.016 - 0.052 (3D) | [13] |
| DLD-1 | G13D | 0.036 (3D) | [14][15] | |
| NCI-H358 | G12C | 0.024 (3D) | [14][15] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. biotheryx.com [biotheryx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biotheryx.com [biotheryx.com]
- 4. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 6. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pardon Our Interruption [opnme.com]
- 15. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for Assessing Downstream Effects of SOS1 Degradation on the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, pivotal upstream regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK pathway, comprising a series of protein kinases including RAF, MEK, and ERK, plays a fundamental role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway, often driven by mutations in genes such as KRAS, is a hallmark of many human cancers.
Targeted degradation of SOS1, for instance through the use of Proteolysis Targeting Chimeras (PROTACs), has emerged as a promising therapeutic strategy to downregulate the MAPK pathway.[1][2] PROTACs are bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of a target protein. By eliminating SOS1, these molecules aim to reduce the levels of active, GTP-bound RAS, thereby suppressing downstream signaling through the RAF-MEK-ERK axis.[3][4]
These application notes provide detailed protocols for assessing the downstream effects of SOS1 degradation on the MAPK pathway, enabling researchers to quantify the efficacy of SOS1-targeting compounds. The described methodologies are essential for the preclinical evaluation of novel cancer therapeutics.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SOS1-MAPK signaling pathway and a typical experimental workflow for assessing the impact of SOS1 degradation.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of SOS1 degraders on the MAPK pathway.
Table 1: In Vitro Degradation and Anti-proliferative Activity of SOS1 PROTACs
| Compound | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | IC₅₀ (nM)³ | Reference |
| P7 | SW620 | 590 | 87 | ~500 | [5] |
| HCT116 | 750 | 76 | ND | [5] | |
| SW1417 | 190 | 83 | ND | [5] | |
| PROTAC 1 | NCI-H358 | 98.4 | >90 | ~100 | |
| SIAIS562055 | NCI-H358 | <100 | >90 | ~50 | [1] |
| GP2d | <100 | >90 | ~80 | [1] | |
| SW620 | <100 | >90 | ~120 | [1] |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum degradation. ³IC₅₀: Half-maximal inhibitory concentration for cell proliferation. ND: Not Determined.
Table 2: Effect of SOS1 Inhibition on RAS-SOS1 Interaction and ERK Phosphorylation
| Compound | Assay | IC₅₀ (nM) | Cell Line | p-ERK Inhibition | Reference |
| MRTX0902 | SOS1-KRAS HTRF | 13.8 - 30.7 | - | Yes | |
| BI-3406 | SOS1-KRAS HTRF | ~20 | - | Yes | [1] |
| SIAIS562055 | SOS1-KRAS HTRF | ~30 | NCI-H358 | Sustained Inhibition | [1] |
| PROTAC 1 | p-ERK Western | 72.3 | NCI-H358 | Yes |
Experimental Protocols
Western Blot for SOS1, Phospho-ERK (p-ERK), and Total ERK
This protocol is for the detection and quantification of changes in protein levels of SOS1 and the phosphorylation status of ERK, a key downstream kinase in the MAPK pathway.
Materials:
-
Cells of interest (e.g., KRAS-mutant cancer cell lines like NCI-H358, SW620).
-
SOS1 degrader compound.
-
RIPA Lysis and Extraction Buffer (e.g., Thermo Fisher Scientific, Cat# 89900).
-
Protease and Phosphatase Inhibitor Cocktail (e.g., Thermo Fisher Scientific, Cat# 78440).
-
BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, Cat# 23225).
-
Laemmli Sample Buffer (e.g., Bio-Rad, Cat# 1610747).
-
SDS-PAGE gels (e.g., Bio-Rad, 4-20% Mini-PROTEAN TGX Gels).
-
PVDF membranes (e.g., Bio-Rad, Trans-Blot Turbo Mini PVDF Transfer Packs).
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies (diluted in blocking buffer):
-
Rabbit anti-SOS1 (e.g., Cell Signaling Technology).
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370).
-
Rabbit anti-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, #4695).
-
Mouse anti-β-Actin (e.g., as a loading control).
-
-
Secondary Antibodies (diluted in blocking buffer):
-
HRP-linked Anti-rabbit IgG (e.g., Cell Signaling Technology, #7074).
-
HRP-linked Anti-mouse IgG.
-
-
Clarity Western ECL Substrate (e.g., Bio-Rad, Cat# 1705061).
-
Chemiluminescence imaging system.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the SOS1 degrader or vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel, along with a protein molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total ERK and loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK levels.
-
RAS Activation Assay (Pull-down Method)
This assay measures the amount of active, GTP-bound RAS in cell lysates.
Materials:
-
RAS Activation Assay Kit (e.g., containing Raf-1 RBD agarose beads).
-
Cell lysates prepared as described in the Western Blot protocol.
-
GTPγS and GDP for positive and negative controls, respectively.
-
Wash Buffer (provided in the kit).
-
2X reducing SDS-PAGE sample buffer.
-
Anti-RAS antibody (recognizes H-Ras, K-Ras, and N-Ras).
Protocol:
-
Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol, ensuring the use of a lysis buffer compatible with the RAS activation assay kit.
-
Affinity Precipitation of GTP-RAS:
-
Normalize the protein concentration of the lysates. Use 500-1000 µg of total protein per assay point.
-
To a pre-chilled microcentrifuge tube, add the normalized cell lysate.
-
Add Raf-1 RBD agarose beads to the lysate.
-
Incubate at 4°C for 1 hour with gentle rocking.
-
-
Washing:
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 0.5 mL of ice-cold Wash Buffer, pelleting the beads by centrifugation each time.
-
-
Elution and Western Blotting:
-
After the final wash, carefully remove all supernatant.
-
Resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the captured GTP-RAS.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting as described above, using a pan-RAS antibody to detect the levels of active RAS.
-
Quantitative PCR (qPCR) for MAPK Pathway Target Genes
This protocol measures changes in the mRNA expression of genes downstream of the MAPK pathway, such as FOS and DUSP6, which are known to be regulated by ERK signaling.
Materials:
-
RNeasy Mini Kit (e.g., Qiagen, Cat# 74104) for RNA extraction.
-
High-Capacity cDNA Reverse Transcription Kit (e.g., Applied Biosystems, Cat# 4368814).
-
SYBR Green PCR Master Mix (e.g., Applied Biosystems, Cat# 4309155).
-
qPCR instrument (e.g., LightCycler 480, Roche).
-
Nuclease-free water.
-
Validated qPCR primers (10 µM stock).
-
Human FOS:
-
Forward: 5'-GCCTCTCTTACTACCACTCACC-3'
-
Reverse: 5'-AGATGG CAGTGACCGTGGGAAT-3'
-
-
Human DUSP6:
-
Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'
-
Reverse: 5'-GTCACAGTGACTGAGCGGCTAA-3'
-
-
Human GAPDH (Reference Gene):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the SOS1 degrader as described previously.
-
Extract total RNA from the cells using the RNeasy Mini Kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well plate on ice. For a 20 µL reaction:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
Include no-template controls (NTC) for each primer set.
-
Run each sample in triplicate.
-
-
qPCR Cycling Conditions:
-
Set up the qPCR instrument with the following cycling conditions:
-
Enzyme Activation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
95°C for 15 seconds (Denaturation)
-
60°C for 1 minute (Annealing/Extension)
-
-
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes (FOS, DUSP6) to the Ct value of the reference gene (GAPDH). Compare the expression levels in treated samples to the vehicle-treated control.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the downstream consequences of SOS1 degradation on the MAPK signaling pathway. By employing a combination of Western blotting, RAS activation assays, and qPCR, researchers can effectively characterize the mechanism of action and cellular efficacy of novel SOS1-targeting therapeutics. This multi-faceted approach is crucial for advancing the development of new treatments for RAS-driven cancers.
References
Application Notes and Protocols for the Purification and Characterization of SOS1 PROTACs from Intermediate-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2][3] Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor that plays a critical role in the activation of KRAS, a protein frequently mutated in various cancers.[4][5] Targeting SOS1 for degradation with PROTACs is a promising strategy for the treatment of KRAS-driven cancers.[4][6][7]
These application notes provide detailed protocols for the purification and characterization of SOS1 PROTACs synthesized from a key precursor, designated here as intermediate-6 , which incorporates a pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor warhead. The final synthetic step involves the coupling of intermediate-6 with a linker connected to an E3 ligase ligand, such as pomalidomide, to form the final PROTAC molecule.
SOS1 Signaling Pathway
SOS1 is a key activator of the RAS/MAPK signaling pathway, which is crucial for regulating cell growth, proliferation, and differentiation.[5][8] Dysregulation of this pathway is a hallmark of many cancers. The following diagram illustrates the central role of SOS1 in this cascade.
Caption: SOS1-mediated activation of the RAS/MAPK pathway and its targeted degradation by a PROTAC.
Experimental Workflow
The overall process for the synthesis, purification, and characterization of SOS1 PROTACs from intermediate-6 is outlined below. This workflow ensures the generation of a high-purity compound with confirmed identity and activity.
Caption: A stepwise workflow for the synthesis and evaluation of SOS1 PROTACs.
Part 1: Synthesis and Purification Protocols
Protocol 1.1: Synthesis of SOS1 PROTAC from Intermediate-6
This protocol describes the final amide coupling step to synthesize the SOS1 PROTAC. Intermediate-6 is the SOS1-binding warhead with a reactive amine, and it is coupled to a Boc-protected PEG linker which is subsequently deprotected and coupled to an E3 ligase ligand. For the purpose of this application note, we will assume a simplified final step where a linker armed with an activated carboxylic acid is coupled to an amine on intermediate-6.
Materials:
-
Intermediate-6 (SOS1 warhead with a terminal amine)
-
Linker-Pomalidomide-NHS ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve Intermediate-6 (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve the Linker-Pomalidomide-NHS ester (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the Linker-Pomalidomide-NHS ester solution dropwise to the stirring solution of Intermediate-6.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude PROTAC.
Protocol 1.2: Purification of Crude SOS1 PROTAC
A two-step purification process is employed to ensure high purity of the final SOS1 PROTAC.
Step 1: Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a pre-packed silica gel column.
-
Elute the compound using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS to identify fractions containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Dissolve the semi-purified product from flash chromatography in a suitable solvent (e.g., DMSO or DMF).
-
Purify the compound using a reverse-phase C18 column on a prep-HPLC system.
-
Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the peak corresponding to the SOS1 PROTAC.
-
Lyophilize the collected fractions to obtain the final purified SOS1 PROTAC as a solid.
Part 2: Characterization Protocols and Data Presentation
Logical Relationship of Characterization Techniques
The characterization of a novel PROTAC is a multi-faceted process where each technique provides a piece of a larger puzzle, confirming the structure, purity, and function of the molecule.
Caption: Interdependence of analytical techniques for PROTAC validation.
Protocol 2.1: Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for elucidating the chemical structure of the synthesized PROTAC.[]
-
Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the spectra to confirm the presence of all expected protons and carbons, and to ensure the correct connectivity of the warhead, linker, and E3 ligase ligand moieties.
High-Resolution Mass Spectrometry (HRMS) HRMS is used to confirm the elemental composition and exact mass of the PROTAC.[10][11][12]
-
Prepare a dilute solution of the PROTAC in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the measured monoisotopic mass with the calculated theoretical mass. The mass error should be less than 5 ppm.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to aromatic and aliphatic protons of the SOS1 warhead, linker, and pomalidomide. |
| ¹³C NMR | Chemical Shifts (δ) | Peaks corresponding to all carbons in the molecule. |
| HRMS (ESI+) | [M+H]⁺ | Measured mass should be within 5 ppm of the calculated mass. |
Table 1: Summary of Structural Characterization Data.
Protocol 2.2: Purity Determination
Analytical High-Performance Liquid Chromatography (HPLC) Analytical HPLC is used to determine the purity of the final compound.
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Dilute the stock solution to a working concentration (e.g., 10 µM) in the mobile phase.
-
Inject the sample onto a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Elute with a gradient of acetonitrile in water (with 0.1% TFA or formic acid) over 20-30 minutes.
-
Monitor the chromatogram at 254 nm and 280 nm.
-
Calculate the purity by integrating the area of the main peak relative to the total peak area.
| Compound ID | Retention Time (min) | Purity (%) |
| SOS1-PROTAC-01 | 15.2 | >98% |
Table 2: Purity Analysis Data.
Protocol 2.3: Biophysical Characterization
Surface Plasmon Resonance (SPR) for Binding Affinity SPR is a powerful technique for measuring the binding affinity and kinetics of the PROTAC to both SOS1 and the E3 ligase.[13][14]
-
Immobilize recombinant SOS1 protein onto a sensor chip.
-
Prepare a series of dilutions of the SOS1 PROTAC in running buffer.
-
Inject the PROTAC solutions over the sensor chip surface and measure the binding response.
-
Regenerate the sensor surface between injections.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kᴅ).
-
Repeat the experiment with the E3 ligase (e.g., CRBN) to determine its binding affinity.
| Interaction | Kᴅ (nM) |
| SOS1-PROTAC-01 with SOS1 | 50 |
| SOS1-PROTAC-01 with CRBN | 150 |
Table 3: Binding Affinity Data from SPR.
Protocol 2.4: Cellular Characterization
Western Blot for SOS1 Degradation Western blotting is a standard method to visualize and quantify the degradation of the target protein in cells.
-
Seed cancer cells (e.g., SW620, A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the SOS1 PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against SOS1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of SOS1 degradation.
Determination of DC₅₀ and Dₘₐₓ The half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) are key parameters to quantify the potency and efficacy of a PROTAC.[15]
-
Perform a Western blot as described above with a wider range of PROTAC concentrations.
-
Quantify the SOS1 protein levels relative to the loading control for each concentration.
-
Normalize the data to the vehicle-treated control (DMSO).
-
Plot the percentage of remaining SOS1 protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model to calculate the DC₅₀ and Dₘₐₓ values.
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| SW620 | 5.5 | 92 |
| A549 | 7.8 | 88 |
Table 4: Cellular Degradation Potency and Efficacy.
Conclusion
These application notes provide a comprehensive framework for the purification and detailed characterization of SOS1 PROTACs synthesized from a late-stage intermediate. By following these protocols, researchers can ensure the quality and integrity of their compounds and obtain the necessary data to advance their drug discovery programs. The systematic application of these analytical, biophysical, and cellular techniques is crucial for validating the structure, purity, and biological activity of novel SOS1-targeting degraders.
References
- 1. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SOS1 - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oxfordglobal.com [oxfordglobal.com]
- 14. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving the yield of SOS1 ligand synthesis from intermediate-6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of Son of Sevenless 1 (SOS1) ligands, specifically focusing on the crucial final step: the conversion of intermediate-6 to the desired final SOS1 ligand.
SOS1 Signaling Pathway
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key components of cellular signaling pathways controlling cell growth, proliferation, and differentiation. Dysregulation of the RAS signaling cascade is a hallmark of many cancers. SOS1 inhibitors block the interaction between SOS1 and RAS, thereby preventing the activation of downstream signaling.
Caption: The SOS1-mediated RAS activation pathway and the inhibitory action of a SOS1 ligand.
Frequently Asked Questions (FAQs)
Q1: What is the likely chemical transformation involved in converting intermediate-6 to the final SOS1 ligand?
A1: While the exact structure of "intermediate-6" can vary, a common final step in the synthesis of complex molecules like SOS1 ligands (especially those developed as PROTACs) is an amide bond formation or a nucleophilic aromatic substitution (SNA_r_) reaction.[1] This typically involves coupling an amine- or carboxylic acid-functionalized intermediate with a corresponding reaction partner.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not be going to completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.
-
Side reactions: Competing reactions can consume starting materials and generate impurities.
-
Product degradation: The final product might be unstable under the reaction or work-up conditions.
-
Purification losses: Significant amounts of product may be lost during extraction, chromatography, or recrystallization.
-
Poor quality of starting materials: Impurities in intermediate-6 or other reagents can interfere with the reaction.
Q3: I am observing multiple spots on my TLC plate after the reaction. What do they represent?
A3: The multiple spots likely indicate a mixture of starting materials, the desired product, and byproducts. It is crucial to identify each spot. You can do this by running reference spots of your starting materials. The new spot is likely your product, and other new spots are byproducts. Common byproducts can include compounds from side reactions or degradation of your product.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of the SOS1 ligand from intermediate-6.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C). | Identify the optimal temperature for product formation while minimizing byproduct formation. |
| Incorrect Solvent | Screen a variety of anhydrous solvents with different polarities (e.g., DMF, DMSO, DCM, MeCN).[1] | Improved solubility of reactants and enhanced reaction rate. |
| Catalyst/Reagent Inactivity | Use fresh, high-purity catalysts and reagents. If using a solid catalyst, ensure it is properly activated. | A significant increase in reaction conversion. |
| Insufficient Reaction Time | Monitor the reaction progress over a longer period using TLC or LC-MS. | Determine the time required for the reaction to reach completion. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Moisture or Air | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Reduction of byproducts resulting from hydrolysis or oxidation. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to side reactions. | Minimized formation of byproducts and improved yield of the desired product. |
| Cross-Reactivity | If intermediate-6 has multiple reactive sites, consider using a protecting group strategy to block unwanted reactivity. | Selective formation of the desired product. |
Problem 3: Difficult Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product and Impurities have Similar Polarity | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Preparative HPLC can also be an effective purification method.[2] | Improved separation of the product from impurities. |
| Product is Unstable on Silica Gel | Perform a quick filtration through a pad of silica gel (a "plug") instead of a full column, or use an alternative purification technique like recrystallization or preparative HPLC. | Minimized degradation of the product during purification. |
| Product is an Oil | Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution. If it remains an oil, purification by chromatography is the primary option. | Obtaining a solid, crystalline product which is often easier to handle and store. |
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a standard procedure for forming an amide bond between an amine-functionalized intermediate-6 and a carboxylic acid.
Caption: A typical workflow for an amide coupling reaction.
Materials:
-
Amine-functionalized intermediate-6
-
Carboxylic acid coupling partner
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF, add DIPEA (2.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of amine-functionalized intermediate-6 (1.05 equiv.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | 25 | 12 | 35 |
| 2 | MeCN | 25 | 12 | 45 |
| 3 | DMF | 25 | 12 | 70 |
| 4 | DMSO | 25 | 12 | 65 |
| 5 | DMF | 50 | 6 | 85 |
| 6 | DMF | 80 | 4 | 82 (with some degradation) |
Yields are based on small-scale screening reactions and may vary.
Table 2: Troubleshooting Common Byproducts
| Observed Byproduct | Potential Cause | Proposed Solution |
| Hydrolysis of activated ester | Presence of water in the reaction. | Use anhydrous solvents and reagents. |
| Epimerization of chiral centers | Use of a strong base or elevated temperatures. | Use a milder base (e.g., collidine) and maintain a lower reaction temperature. |
| Double addition to the carboxylic acid | Incorrect stoichiometry. | Use a slight excess of the amine component. |
References
Optimizing linker length for SOS1 PROTACs derived from intermediate-6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers developing Proteolysis Targeting Chimeras (PROTACs) against the Son of Sevenless Homolog 1 (SOS1), particularly those derived from common synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a SOS1 PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for the target protein (SOS1), a ligand for an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker connecting them.[1][2][3] The linker's primary role is to bridge SOS1 and the E3 ligase, facilitating the formation of a stable ternary complex (SOS1-PROTAC-E3 Ligase).[4][5] This proximity enables the E3 ligase to transfer ubiquitin to SOS1, marking it for degradation by the cell's proteasome.[4]
Q2: Why is linker length so critical for the efficacy of SOS1 PROTACs?
The linker's length is a crucial determinant of a PROTAC's degradation capability.[2]
-
Linker Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of SOS1 and the E3 ligase, which is necessary for ternary complex formation.[2][4]
-
Linker Too Long: Conversely, an excessively long and flexible linker can lead to an unstable ternary complex, resulting in inefficient ubiquitination.[2][4]
Finding the optimal linker length, often referred to as the "sweet spot," is essential for maximizing degradation potency (Dmax) and achieving a low half-maximal degradation concentration (DC50).[4] For SOS1 degraders, computational modeling and structural analysis have suggested that relatively short linkers can be highly effective.[6][7]
Q3: What are common starting points for linker type and composition for SOS1 PROTACs?
Typically, initial PROTAC designs utilize simple and flexible linkers like polyethylene glycol (PEG) or alkyl chains.[1][3][8] These are synthetically accessible and allow for systematic evaluation of varying lengths.[1][3] For SOS1 PROTACs, studies have explored non-cleavable linkers, including those incorporating 3-aminopropanol or pentaoxaheptadecan-1-ol structures.[6] The choice can also be guided by computational protein-protein docking models, which predict the optimal distance and conformation for the ternary complex.[6][9]
Q4: How does linker composition, beyond length, affect PROTAC performance?
Linker composition influences critical physicochemical properties such as solubility, cell permeability, and metabolic stability.[2][10]
-
Solubility: Incorporating hydrophilic units like PEG can improve aqueous solubility.[1]
-
Rigidity: Introducing rigid elements (e.g., spirocyclic structures) can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, though it may create a trade-off with complex stability.[11]
-
Interactions: The linker itself can form hydrogen bonds or other interactions within the ternary complex, contributing to its stability.[1]
Troubleshooting Guide
| Problem | Potential Linker-Related Cause | Suggested Solution |
| No or Weak SOS1 Degradation | The linker is too short, causing steric clashes between SOS1 and the E3 ligase. | Synthesize and test a series of PROTACs with systematically increased linker lengths (e.g., adding ethylene glycol or alkyl units).[2][4] |
| The linker is too long, resulting in a flexible and unstable ternary complex. | Design PROTACs with shorter or more rigid linkers to reduce conformational entropy.[2][4][11] | |
| High DC50 Value | Suboptimal linker length or geometry is leading to inefficient ternary complex formation. | Perform computational modeling to predict more favorable linker lengths and attachment points on the SOS1 and E3 ligase binders.[6][12] |
| "Hook Effect" Observed | At high concentrations, the PROTAC forms binary complexes (PROTAC-SOS1 or PROTAC-E3 ligase) instead of the productive ternary complex. | Redesign the linker to enhance positive cooperativity in the ternary complex. A more rigid or conformationally constrained linker can improve the stability of the ternary complex, mitigating the hook effect.[10][13] |
| Poor Cellular Permeability or Solubility | The linker contributes to unfavorable physicochemical properties (e.g., high molecular weight, lipophilicity). | Modify the linker by incorporating more polar or hydrophilic groups (e.g., PEG units) to improve solubility and permeability.[1][2] |
| Degradation Observed for One E3 Ligase but Not Another | The required spatial orientation and distance between the target and E3 ligase are different for each ligase (e.g., Cereblon vs. VHL). | The linker length must be optimized independently for each E3 ligase being tested.[1] A length optimal for a CRBN-based PROTAC may not be effective for a VHL-based one.[1] |
Data on Linker Length Optimization
Optimizing the linker is often an empirical process. The following tables summarize findings from various PROTAC studies, illustrating the critical impact of linker length.
Table 1: SOS1 PROTAC Degradation Data Data synthesized from cited literature for illustrative purposes.
| PROTAC ID | SOS1 Binder | E3 Ligase | Linker Type/Length | SOS1 Degradation (%) | Concentration | Cell Line |
| P7 [6] | BAY-293 analog | Cereblon | Short | 64% | 1 µM | SW620 |
| P11 [6] | BAY-293 analog | Cereblon | Short | High | 1 µM | SW620 |
| 9d [7] | VUBI-1 (agonist) | VHL | 8-carbon | 56-92% | 0.1-1 µM | N/A |
Table 2: General Examples of Linker Length Optimization Illustrative data from studies on other protein targets.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | DC50 | Dmax | Reference |
| TBK1 | N/A | 12-29 atoms | 3 nM | 96% | [1] |
| ERα | VHL | 16 atoms | N/A | N/A | [14] |
| p38α | Cereblon | 15-17 atoms | N/A | N/A | [4] |
| BRD4 | Cereblon | 0 or 4-5 PEG units (intermediate lengths were less potent) | < 0.5 µM | N/A | [1] |
Visualizing Key Concepts and Workflows
Experimental Protocols
1. Western Blot for SOS1 Degradation
This is the primary assay to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., SW620 colorectal cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the SOS1 PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against SOS1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
-
Analysis:
-
Quantify band intensity using software like ImageJ.
-
Normalize the SOS1 band intensity to the loading control.
-
Calculate the percentage of SOS1 degradation relative to the vehicle control.
-
Plot the degradation percentage against PROTAC concentration to determine DC50 and Dmax values.
-
2. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This assay provides direct evidence that the PROTAC induces an interaction between SOS1 and the E3 ligase inside the cell.[8]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at its optimal degradation concentration, a negative control PROTAC, and a vehicle control for 2-4 hours.
-
Lyse cells using a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or SOS1 overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in Laemmli buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described above.
-
Probe the membrane with antibodies against both SOS1 and the E3 ligase.
-
A band for SOS1 in the sample where the E3 ligase was immunoprecipitated (and vice-versa) confirms the formation of the ternary complex.
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
How to address instability of SOS1 PROTACs in cellular assays
Welcome to the technical support center for researchers utilizing SOS1 PROTACs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cellular assays, with a focus on overcoming instability and optimizing degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: My SOS1 PROTAC isn't showing any degradation of the SOS1 protein. What are the initial troubleshooting steps?
A1: When observing a lack of degradation, a systematic approach is crucial. Start by verifying the basics:
-
Compound Integrity: Confirm the identity and purity of your PROTAC stock.
-
Cell Health: Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density. Cellular stress can impact the ubiquitin-proteasome system.[1]
-
Dose-Response: Perform a broad dose-response curve to identify the optimal concentration for degradation and to rule out the "hook effect".[1][2]
-
Time Course: Conduct a time-course experiment to determine the optimal treatment duration for maximal degradation. Some SOS1 PROTACs require 24 hours or longer to achieve significant degradation.[3]
Q2: I'm observing a "hook effect" with my SOS1 PROTAC. What is it and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because the PROTAC forms non-productive binary complexes with either SOS1 or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[1][2]
-
Mitigation Strategy: The primary way to address the hook effect is to perform a comprehensive dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar). This will help you identify the optimal concentration "sweet spot" for maximal degradation before the effect takes hold.[1][2]
Q3: My SOS1 PROTAC has poor cellular permeability. How can I improve it?
A3: Poor cellular permeability is a common issue for PROTACs due to their high molecular weight and polarity.[4][5] Here are some strategies to consider:
-
Linker Optimization: Modifying the linker is a key strategy. Replacing flexible PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring can improve permeability.[6] The length and composition of the linker are critical.[7][8][9]
-
Reduce Polarity: The formation of intramolecular hydrogen bonds can help by creating a more compact, less polar conformation that is more amenable to crossing the cell membrane.[6]
-
Amide-to-Ester Substitution: Replacing amide bonds in the linker with ester bonds can reduce hydrogen bond donors and increase lipophilicity, leading to improved permeability.[10]
Q4: How do I confirm that the observed degradation is proteasome-dependent?
A4: A critical control experiment is to co-treat your cells with the SOS1 PROTAC and a proteasome inhibitor, such as MG132. If the degradation of SOS1 is blocked or rescued in the presence of the proteasome inhibitor, it confirms that the degradation is occurring via the proteasome pathway.[3][11]
Q5: Despite confirming target engagement, SOS1 degradation is weak. What could be the issue?
A5: If your PROTAC binds to SOS1 but degradation is inefficient, the issue may lie in the formation of a productive ternary complex or the subsequent ubiquitination.
-
Ternary Complex Formation: The geometry of the SOS1-PROTAC-E3 ligase complex is critical for presenting a lysine residue on SOS1 for ubiquitination.[12] The linker length and attachment points are crucial for achieving a productive conformation.[9][13]
-
E3 Ligase Selection: Not all E3 ligases are equally effective for every target. The choice of E3 ligase (e.g., VHL or CRBN) can significantly impact degradation efficiency.[14] The expression level of the chosen E3 ligase in your cell line is also a critical factor.[13]
-
Ubiquitination: You can perform an in-cell ubiquitination assay to determine if SOS1 is being ubiquitinated in the presence of your PROTAC. A lack of ubiquitination points to a problem with the ternary complex geometry.[1][11]
Troubleshooting Guides
Guide 1: Troubleshooting Poor or No SOS1 Degradation
This guide provides a step-by-step workflow to diagnose why your SOS1 PROTAC may not be effective.
Caption: A logical workflow for troubleshooting the lack of SOS1 PROTAC activity.
Guide 2: SOS1 Signaling Pathway and PROTAC Intervention
This diagram illustrates the role of SOS1 in the KRAS signaling pathway and how a PROTAC intervenes to induce its degradation.
Caption: SOS1 signaling pathway and the mechanism of PROTAC-induced degradation.
Quantitative Data Summary
The following table summarizes publicly available data for various SOS1 PROTACs to aid in experimental design and comparison.
| PROTAC Name | E3 Ligase Recruited | Target Cell Line(s) | DC50 (Degradation) | IC50 (Anti-proliferative) | Reference |
| PROTAC 9d | VHL | NCI-H358 | 98.4 nM | N/A | [5][15] |
| P7 | Cereblon (CRBN) | SW620 | ~1 µM (at 24h) | N/A | [3] |
| SIAIS562055 | Cereblon (CRBN) | K562, MIA PaCa-2 | Not specified | Potent activity reported | [16] |
| Degrader 4 | Not specified | NCI-H358 | 13 nM | 5 nM | [17] |
| Degrader 23 | Not specified | KRAS-driven cells | Efficient | Significant potency | [18] |
Note: DC50 and IC50 values are highly dependent on the specific cell line and experimental conditions. This table is for comparative purposes only.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To verify the formation of the SOS1-PROTAC-E3 ligase ternary complex in cells.
Materials:
-
Cells expressing SOS1 and the relevant E3 ligase (e.g., VHL or CRBN).
-
SOS1 PROTAC.
-
Antibody against the E3 ligase or SOS1 for immunoprecipitation.
-
Antibodies against SOS1 and the E3 ligase for Western blotting.
-
Non-denaturing IP lysis buffer.
-
Protein A/G agarose beads.
Procedure:
-
Cell Treatment: Treat cells with the optimal concentration of your SOS1 PROTAC or a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to minimize non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (or SOS1) overnight at 4°C.
-
Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot to detect the presence of both SOS1 and the E3 ligase.
Protocol 2: In-Cell Ubiquitination Assay
Objective: To determine if the SOS1 PROTAC induces the ubiquitination of SOS1.
Materials:
-
Cells expressing SOS1.
-
SOS1 PROTAC.
-
Proteasome inhibitor (e.g., MG132).
-
Antibody against SOS1 for immunoprecipitation.
-
Antibody against ubiquitin for Western blotting.
-
Stringent lysis buffer (e.g., RIPA buffer).
Procedure:
-
Cell Treatment: Treat cells with your SOS1 PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[11]
-
Cell Lysis: Lyse the cells in a stringent buffer to disrupt protein complexes.
-
Immunoprecipitation: Perform immunoprecipitation for SOS1 as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody. A smear or laddering pattern at a higher molecular weight than SOS1 indicates polyubiquitination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Enhancing the cell permeability of SOS1 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the cell permeability of Son of Sevenless 1 (SOS1) Proteolysis Targeting Chimeras (PROTACs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a SOS1 PROTAC and how does its mechanism of action work?
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific unwanted proteins from the cell.[1] It consists of three main components: a ligand that binds to the target protein (the Protein of Interest, or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
In the case of a SOS1 PROTAC, the POI is SOS1, a guanine nucleotide exchange factor that plays a critical role in activating the RAS/MAPK signaling pathway, which controls cell growth and division.[3] The PROTAC works by bringing SOS1 into close proximity with the recruited E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to SOS1, tagging it for degradation by the cell's natural disposal system, the 26S proteasome.[2][5] After the degradation of SOS1, the PROTAC is released and can act catalytically to degrade multiple target protein molecules.[5]
Caption: General mechanism of action for a SOS1 PROTAC.
Q2: Why is cell permeability a significant challenge for SOS1 PROTACs?
Poor cell permeability is a common and critical hurdle in the development of effective PROTACs, including those targeting SOS1.[6] This challenge arises primarily from their unique structure. PROTACs are large molecules, often with a molecular weight (MW) exceeding 800 Da and a high polar surface area (PSA).[7][8] These characteristics place them "beyond the Rule of 5" (bRo5), a set of guidelines used to predict the oral bioavailability and membrane permeability of small-molecule drugs.[7][9] The high MW, polarity, and number of rotatable bonds can lead to poor solubility and hinder the molecule's ability to passively diffuse across the lipid bilayer of the cell membrane to reach its intracellular target, SOS1.[10][11]
Q3: What key strategies can be employed to enhance the cell permeability of a SOS1 PROTAC?
Several rational design strategies can be used to improve the cell permeability of PROTACs:
-
Linker Optimization: The linker is a critical component that can be modified to improve drug-like properties. Strategies include using shorter, more rigid linkers and incorporating heterocyclic scaffolds like piperazine or piperidine, which can improve both permeability and solubility.[7][12]
-
Amide-to-Ester Substitution: Replacing amide bonds within the PROTAC structure with ester bonds can be a simple yet effective strategy. This substitution can reduce hydrogen bond donor count and improve physicochemical properties, leading to enhanced permeability and cellular activity.[13][14]
-
Promoting Molecular Chameleonicity: This strategy involves designing PROTACs that can change their conformation depending on their environment.[11] In the aqueous extracellular space, the molecule is in an extended, polar state. To cross the nonpolar cell membrane, it can fold into a more compact shape, shielding its polar groups through the formation of intramolecular hydrogen bonds (IMHBs).[15][16] This reduces the polar surface area and facilitates passive diffusion.[9]
-
Physicochemical Property Modulation: Systematically modifying the PROTAC to reduce the number of hydrogen bond donors and acceptors, and managing lipophilicity (e.g., keeping AlogP below 5), can also contribute to better permeability.[9][17]
Section 2: Troubleshooting Guide
Q4: My SOS1 PROTAC shows poor or no degradation of the target protein. What are the initial troubleshooting steps?
When a PROTAC fails to induce degradation, a systematic evaluation of each step in its mechanism of action is necessary.[6] A logical troubleshooting workflow ensures that you can precisely identify the point of failure. The investigation should proceed in a stepwise manner, starting from the most common failure points.
Caption: A stepwise workflow for troubleshooting ineffective PROTACs.
Q5: How can I experimentally determine if poor cell permeability is the cause of inactivity?
To specifically diagnose permeability issues, you should use a combination of cell-free and cell-based assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[18] It is a cost-effective first step to screen for passive permeability. A low PAMPA value strongly suggests the PROTAC cannot efficiently cross cell membranes on its own.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal lining.[18] It provides a more comprehensive assessment by accounting for not only passive diffusion but also active transport and efflux mechanisms (where cells actively pump the compound out).[19] Comparing permeability in both directions (apical to basolateral and vice versa) can reveal if your PROTAC is an efflux substrate.[20]
-
Intracellular Target Engagement Assays: Assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm if the PROTAC is reaching and binding to SOS1 inside the cell.[6][21] If the PROTAC binds to SOS1 in a cell lysate but not in intact cells, this points directly to a permeability problem.
Q6: My data confirms low cell permeability. Which signaling pathway is my SOS1 PROTAC targeting once it gets inside the cell?
Your SOS1 PROTAC targets a key node in the RAS/MAPK signaling cascade. SOS1 is a Ras-GEF that is recruited to activated receptor tyrosine kinases (RTKs) at the cell membrane via the adaptor protein Grb2.[22] Once at the membrane, SOS1 catalyzes the exchange of GDP for GTP on Ras, leading to Ras activation.[22] Activated Ras then triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK, which ultimately regulates gene expression related to cell proliferation, differentiation, and survival.[3][23] By degrading SOS1, the PROTAC aims to block this initial activation step and shut down the entire pathway.
Caption: Simplified SOS1-mediated RAS/MAPK signaling pathway.
Section 3: Experimental Protocols and Data Interpretation
Q7: What is a standard protocol for the Parallel Artificial Membrane Permeability Assay (PAMPA)?
The PAMPA assay measures passive diffusion from a donor compartment through an artificial lipid membrane to an acceptor compartment.[18]
Protocol:
-
Prepare Lipid Membrane: Create a 1-2% (w/v) solution of a lipid mixture (e.g., lecithin in dodecane) to mimic a biological membrane.
-
Coat PVDF Filter Plate: Pipette 5 µL of the lipid solution onto the filter of each well of a 96-well PVDF filter plate (the donor plate).
-
Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Prepare Donor Solutions: Dissolve the SOS1 PROTAC and control compounds in the same buffer, typically with a small percentage of DMSO.
-
Start Assay: Add the donor solutions to the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.
Q8: How do I perform a Caco-2 Permeability Assay?
The Caco-2 assay assesses bidirectional permeability across a live cell monolayer.[18]
Protocol:
-
Cell Culture: Seed Caco-2 cells onto a 96-well Transwell® plate and culture for approximately 21 days until they form a differentiated, confluent monolayer.
-
Verify Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Prepare Dosing Solutions: Dissolve the SOS1 PROTAC and control compounds in transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
Take samples from both chambers for analysis.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample as described above.
-
-
Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Q9: How should I interpret the quantitative data from permeability assays?
Permeability data helps classify your SOS1 PROTAC and guide the next design steps. The apparent permeability coefficient (Papp) is the key metric.
Table 1: Interpretation of Permeability Data
| Assay Type | Parameter | Low Permeability | Moderate Permeability | High Permeability | Interpretation & Next Steps |
| PAMPA | Papp (x 10⁻⁶ cm/s) | < 1.0 | 1.0 - 5.0 | > 5.0 | Measures passive diffusion only. A low value indicates the molecule's intrinsic inability to cross a lipid bilayer. Action: Redesign to reduce polarity or improve chameleonic properties. |
| Caco-2 | Papp (A-B) (x 10⁻⁶ cm/s) | < 1.0 | 1.0 - 10.0 | > 10.0 | Represents permeability into the cell. A low value confirms poor absorption. |
| Caco-2 | Efflux Ratio (ER) | < 2.0 | 2.0 - 5.0 | > 5.0 | An ER > 2 suggests the PROTAC is a substrate for efflux transporters (e.g., P-gp), which actively pump it out of the cell, limiting intracellular concentration. Action: Modify the structure to reduce efflux liability. |
Note: The specific Papp value ranges for high, moderate, and low permeability can vary between laboratories and assay conditions.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. revvity.com [revvity.com]
- 5. portlandpress.com [portlandpress.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 9. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. diva-portal.org [diva-portal.org]
- 17. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 22. rupress.org [rupress.org]
- 23. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
Strategies to Minimize In Vivo Toxicity of SOS1-Targeting Compounds: A Technical Support Center
For researchers, scientists, and drug development professionals advancing SOS1-targeting compounds, navigating in vivo toxicity is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target toxicities associated with SOS1 inhibition?
Inhibition of SOS1, a key activator of the RAS/MAPK signaling pathway, can lead to on-target toxicities in tissues dependent on this pathway for normal function. While clinical data is still emerging, preclinical studies suggest that because SOS1 is upstream of KRAS, its inhibition may be less toxic than directly targeting downstream effectors. Pharmacological inhibition of SOS1 with compounds like BI-3406 has been shown to be better tolerated in mice than the genetic ablation of SOS1, which can be lethal. Potential on-target toxicities could theoretically manifest in tissues with high cell turnover or those reliant on RAS signaling for homeostasis, such as the skin, gastrointestinal tract, and hematopoietic system. Close monitoring of these systems in in vivo studies is crucial.
Q2: How does the compensatory role of SOS2 impact the toxicity profile of SOS1 inhibitors?
SOS2, a homolog of SOS1, can compensate for the loss of SOS1 function in some contexts.[1][2][3] The relative expression levels of SOS1 and SOS2 in different tissues can influence both the efficacy and the toxicity of SOS1-selective inhibitors.[3] In preclinical models, cancer cell lines with higher SOS2 expression were less sensitive to SOS1 inhibition.[3] This suggests that in normal tissues with high SOS2 expression, SOS1 inhibition might be better tolerated. Conversely, dual inhibition of SOS1 and SOS2, while potentially more efficacious in tumors, could lead to a more pronounced on-target toxicity profile, mirroring the more severe phenotypes seen with genetic co-ablation. Therefore, assessing the SOS1/SOS2 expression ratio in relevant tissues can be a valuable strategy for predicting potential toxicities.
Q3: What are the potential off-target toxicities of currently investigated SOS1 inhibitors?
Off-target toxicities are dependent on the specific chemical scaffold of the inhibitor. For example, preclinical profiling of MRTX0902, a potent and selective SOS1 inhibitor, showed high selectivity for SOS1 over SOS2 and EGFR, and a safety panel of 78 other protein targets revealed minimal off-target activity.[4] However, researchers should always conduct comprehensive off-target profiling for their specific compound. Unforeseen off-target effects can manifest as cardiovascular, hepatic, or renal toxicities. Standard in vitro safety pharmacology panels and subsequent in vivo toxicology studies are essential to identify and characterize any such liabilities.
Q4: Are there formulation strategies that can help minimize the in vivo toxicity of SOS1-targeting compounds?
Yes, formulation strategies can significantly impact the safety profile of a drug candidate.[[“]][6][7] For orally administered SOS1 inhibitors, optimizing the formulation can improve bioavailability, reduce peak plasma concentrations (Cmax) while maintaining therapeutic exposure, and minimize gastrointestinal irritation.[7][8] Strategies such as the use of amorphous solid dispersions, lipid-based formulations, and nanotechnology can enhance solubility and absorption of poorly soluble compounds.[7] For parenteral formulations, controlled-release depots can maintain steady-state concentrations, avoiding the peaks and troughs that may be associated with toxicity.
Q5: How do SOS1-targeting PROTACs compare to small molecule inhibitors in terms of potential toxicity?
Proteolysis-targeting chimeras (PROTACs) that induce the degradation of SOS1 are a promising alternative to small molecule inhibitors.[9][10][11][12] Preclinical work suggests that because PROTACs can be effective at lower concentrations and lead to more profound and durable target suppression, they may have a wider therapeutic window and less off-target toxicity.[12] However, the long-term consequences of protein degradation versus inhibition are still being investigated, and potential toxicities related to the E3 ligase ligands used in PROTAC design need to be carefully evaluated.[9][11]
Troubleshooting Guides
Problem 1: Unexpected in vivo mortality or severe morbidity at predicted therapeutic doses.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| On-target toxicity in vital organs | 1. Re-evaluate the MTD: Conduct a more granular dose-range finding study with smaller dose escalations. 2. Histopathological analysis: Perform detailed histopathology of all major organs from the toxicology studies to identify the affected tissues. 3. Assess SOS1/SOS2 expression: Analyze the expression levels of SOS1 and SOS2 in the affected organs to understand the potential for on-target toxicity. |
| Off-target toxicity | 1. In vitro off-target screening: Profile the compound against a broad panel of kinases and other relevant targets. 2. Structure-Activity Relationship (SAR) analysis: Synthesize and test analogs of the compound to identify and mitigate the structural motifs responsible for the off-target activity. |
| Formulation/Vehicle toxicity | 1. Vehicle toxicity study: Run a control group with the vehicle alone to rule out its contribution to the observed toxicity. 2. Reformulation: Explore alternative, well-tolerated vehicle formulations. Consider reducing the percentage of co-solvents like DMSO. |
| Pharmacokinetic issues | 1. Pharmacokinetic analysis: Characterize the single-dose and steady-state pharmacokinetics. High Cmax or drug accumulation could be responsible for the toxicity. 2. Dosing schedule modification: Investigate alternative dosing schedules (e.g., intermittent dosing) to reduce exposure-related toxicities.[10] |
Problem 2: Observation of specific organ toxicities (e.g., cardiovascular, gastrointestinal, hematological).
| Organ System | Troubleshooting/Mitigation Strategy |
| Cardiovascular | 1. In vitro cardiac safety assessment: Evaluate the compound's effect on the hERG channel and other cardiac ion channels. 2. In vivo cardiovascular monitoring: In preclinical toxicology studies, include detailed cardiovascular monitoring such as electrocardiograms (ECGs), blood pressure, and heart rate measurements.[13] For significant findings, consider echocardiography to assess cardiac function.[14] 3. Histopathology of the heart: Carefully examine heart tissue for any signs of cellular damage or inflammation. |
| Gastrointestinal (GI) | 1. Clinical observations: Monitor for signs of GI distress in animals, such as diarrhea, weight loss, and changes in food consumption. 2. In vitro GI toxicity models: Utilize 3D intestinal organoid models to assess direct cytotoxicity to intestinal epithelial cells.[15] 3. Histopathology of the GI tract: Examine sections of the stomach, small intestine, and colon for signs of inflammation, ulceration, or other damage.[16] 4. Formulation optimization: Consider enteric coatings or other formulation strategies to reduce direct contact of the drug with the gastric mucosa. |
| Hematological | 1. Complete Blood Count (CBC): At regular intervals during in vivo studies, perform CBCs to monitor for changes in red blood cells, white blood cells, and platelets. 2. In vitro colony-forming unit (CFU) assays: Use CFU assays with hematopoietic progenitor cells to assess the compound's potential for myelosuppression.[17][18] 3. Bone marrow examination: In cases of significant hematological toxicity, perform histopathological examination of the bone marrow. |
Experimental Protocols
A summary of key experimental protocols for assessing in vivo toxicity is provided below.
| Experiment | Methodology |
| Maximum Tolerated Dose (MTD) Study | Objective: To determine the highest dose of the SOS1-targeting compound that does not cause unacceptable toxicity over a specified period. Procedure: Administer escalating doses of the compound to different groups of animals (typically rodents). Monitor animals daily for clinical signs of toxicity, body weight changes, and mortality. The MTD is typically defined as the highest dose that results in no more than a 10% weight loss and no mortality or signs of severe distress. |
| In Vivo Cardiovascular Safety Assessment | Objective: To evaluate the potential for the compound to cause adverse cardiovascular effects. Procedure: In a non-rodent species (e.g., beagle dog or non-human primate), surgically implant telemetry devices for continuous monitoring of ECG, blood pressure, and heart rate. Administer single or multiple doses of the compound and analyze the collected data for changes in cardiovascular parameters, such as QT interval prolongation, arrhythmias, and alterations in blood pressure.[13][19] |
| In Vivo Gastrointestinal Toxicity Assessment | Objective: To assess the potential for the compound to induce gastrointestinal toxicity. Procedure: Administer the compound to rodents for a specified duration (e.g., 14 or 28 days). Monitor for clinical signs such as diarrhea, and record body weight and food consumption. At the end of the study, perform a gross necropsy and collect sections of the stomach, duodenum, jejunum, ileum, and colon for histopathological examination.[15][16] |
| In Vivo Hematological Toxicity Assessment | Objective: To determine the effects of the compound on the hematopoietic system. Procedure: During repeated-dose toxicology studies in two species (one rodent, one non-rodent), collect blood samples at baseline and at multiple time points during the study. Perform a complete blood count (CBC) with differential to assess changes in red blood cells, white blood cells (neutrophils, lymphocytes, etc.), and platelets. In cases of significant findings, a bone marrow smear and histopathology can be performed at necropsy.[17][18] |
Visualizations
Caption: SOS1 signaling pathway and point of intervention by SOS1 inhibitors.
Caption: Experimental workflow for in vivo toxicity assessment of SOS1-targeting compounds.
Caption: Logical relationship for troubleshooting and mitigating in vivo toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. 10 Strategies for Effective Drug Formulation in Clinical Research [bioaccessla.com]
- 7. upm-inc.com [upm-inc.com]
- 8. globalhealthps.com [globalhealthps.com]
- 9. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SOP for Cardiotoxicity Testing Using Preclinical Models – SOP Guide for Pharma [pharmasop.in]
- 14. hesiglobal.org [hesiglobal.org]
- 15. Gastrointestinal Toxicity - Creative Biolabs [creative-biolabs.com]
- 16. vivosim.ai [vivosim.ai]
- 17. Hematotoxicity testing by cell clonogenic assay in drug development and preclinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosage and Administration for SOS1 Degraders in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SOS1 degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting SOS1 with degraders in cancer therapy?
A1: SOS1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, which are frequently mutated in various cancers. SOS1 facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream signaling pathways like the MAPK pathway, which promotes cell proliferation and survival.[1][2] Targeting SOS1 with degraders, a type of proteolysis-targeting chimera (PROTAC), offers a novel therapeutic strategy. Unlike small molecule inhibitors that only block the protein's function, degraders hijack the cell's ubiquitin-proteasome system to eliminate the entire SOS1 protein.[1][2] This approach can lead to a more profound and durable inhibition of RAS signaling and may also remove any non-catalytic scaffolding functions of SOS1.[3]
Q2: What are the common administration routes for SOS1 degraders in preclinical animal models?
A2: Based on preclinical studies, the most common administration routes for SOS1 degraders and related inhibitors in rodent models are intraperitoneal (i.p.) injection and oral gavage (p.o.).[4][5][6] The choice of route often depends on the compound's pharmacokinetic properties, such as oral bioavailability.[3][7] For instance, some SOS1 degraders have been specifically developed for oral bioavailability.[4]
Q3: What are typical dosage ranges for SOS1 degraders in mouse xenograft models?
A3: Dosage ranges for SOS1 degraders in mouse xenograft models can vary depending on the specific compound, its potency, and pharmacokinetic profile. For example, the SOS1 degrader SIAIS562055 has been administered intraperitoneally at doses ranging from 20 to 50 mg/kg daily.[6][8] It is crucial to perform dose-response studies to determine the optimal dose for your specific degrader and animal model.
Q4: How do SOS1 degraders compare to SOS1 inhibitors in vivo?
A4: SOS1 degraders have shown the potential for superior or more sustained activity compared to SOS1 inhibitors in preclinical models. For example, the SOS1 degrader P7 demonstrated superior cytotoxic activity compared to the SOS1 inhibitor BI-3406 in patient-derived colorectal cancer organoids.[1][9] In vivo, degraders aim to reduce the total amount of SOS1 protein, which may lead to a more durable suppression of downstream signaling compared to inhibitors that require continuous high-level occupancy of the active site.
Q5: Are there known resistance mechanisms to SOS1 degraders?
A5: While research is ongoing, potential resistance mechanisms to PROTACs in general, which would apply to SOS1 degraders, include mutations or downregulation of the E3 ligase (e.g., Cereblon or VHL) or components of the ubiquitin-proteasome system.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite good in vitro activity | Suboptimal Pharmacokinetics (PK): The degrader may have poor absorption, rapid clearance, or low exposure in the tumor tissue. | - Perform a pharmacokinetic study to assess plasma and tumor concentrations of the degrader. - Consider alternative administration routes (e.g., i.p. if oral bioavailability is low).[10] - Optimize the dosing frequency based on the degrader's half-life. |
| Formulation Issues: The degrader may not be soluble or stable in the chosen vehicle. | - Test different, well-tolerated formulation vehicles to improve solubility and stability. - For oral administration, consider advanced formulation strategies like amorphous solid dispersions.[3] | |
| Insufficient Dose: The administered dose may not be high enough to achieve sufficient target degradation in the tumor. | - Conduct a dose-escalation study to determine the optimal dose that maximizes SOS1 degradation without causing significant toxicity.[6] | |
| High Toxicity or Animal Morbidity | On-target Toxicity: Complete and sustained degradation of SOS1 in normal tissues may lead to adverse effects. | - Evaluate the effect of SOS1 degradation in healthy, non-tumor-bearing animals.[5] - Consider intermittent dosing schedules to allow for partial recovery of SOS1 levels in normal tissues. |
| Off-target Toxicity: The degrader may be affecting other proteins besides SOS1. | - Perform proteomics-based off-target analysis to identify unintended targets. - If off-targets are identified, medicinal chemistry efforts may be needed to improve selectivity. | |
| Formulation-Related Toxicity: The vehicle used for administration may be causing adverse reactions. | - Always include a vehicle-only control group to assess the toxicity of the formulation components. - Test alternative, well-tolerated vehicles. | |
| "Hook Effect" Observed in Dose-Response Studies | High Degrader Concentration: At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[11][12] | - In your dose-response studies, ensure you test a wide range of concentrations, including lower doses, to identify the optimal concentration for degradation. - If a hook effect is observed, the optimal therapeutic dose will likely be below the concentration that shows reduced activity. |
| Variability in Tumor Response | Tumor Heterogeneity: Different tumor models or even individual tumors within the same model may have varying levels of dependency on SOS1 signaling. | - Characterize the baseline expression levels of SOS1 and the activation status of the RAS/MAPK pathway in your tumor models. - Consider using patient-derived xenograft (PDX) models or organoids to better represent clinical heterogeneity.[1] |
| Inconsistent Dosing Technique: Improper administration (e.g., subcutaneous injection instead of intraperitoneal) can lead to variable drug exposure. | - Ensure all personnel are properly trained and consistent in their administration techniques. |
Data Presentation
Table 1: In Vivo Dosage and Administration of Selected SOS1 Degraders and Related Compounds
| Compound | Type | Animal Model | Administration Route | Dosage | Schedule | Reference |
| SIAIS562055 | SOS1 Degrader | BALB/c mice with MIA PaCa-2 xenografts | Intraperitoneal (i.p.) | 20 - 50 mg/kg | Daily | [6][8] |
| BTX-6654 | SOS1 Degrader | Mice with KRAS G12C xenografts | Not specified | Not specified | Not specified | [9][11] |
| Oral SOS1 Degrader | SOS1 Degrader | Mice with H358 and H441 xenografts | Oral (p.o.) | Not specified | Not specified | [4] |
| BI-3406 | SOS1 Inhibitor | Mice with MIA PaCa-2 xenografts | Oral (p.o.) | 12 - 50 mg/kg | Twice daily (BID) | [13] |
| BI-3406 | SOS1 Inhibitor | Mice | Oral (p.o.) | 100 mg/kg | Once daily | [5] |
| MRTX1133 | KRAS G12D Inhibitor | Mice with HPAC xenografts | Intraperitoneal (i.p.) | 3, 10, or 30 mg/kg | Twice daily (BID) | [14][15] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of an SOS1 Degrader
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Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) bearing subcutaneous xenografts of a human cancer cell line with a KRAS mutation (e.g., MIA PaCa-2, H358).
-
Compound Formulation:
-
Dosing:
-
Randomize mice into treatment groups (vehicle control, and different dose levels of the SOS1 degrader).
-
Administer the compound and vehicle control via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule.
-
-
Monitoring:
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Measure tumor volume with calipers 2-3 times per week.
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Monitor animal body weight 2-3 times per week as an indicator of general toxicity.
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Observe animals daily for any other signs of distress.
-
-
Pharmacodynamic (PD) Analysis:
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At the end of the study, or at interim time points, collect tumor and plasma samples.
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Analyze tumor lysates by Western blot to quantify the levels of SOS1 protein relative to a loading control (e.g., GAPDH or β-actin) and the vehicle control group.
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Assess downstream pathway modulation by measuring levels of phosphorylated ERK (pERK).
-
-
Data Analysis:
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Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
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Correlate the extent of tumor growth inhibition with the level of SOS1 degradation and downstream pathway inhibition.
-
Visualizations
Caption: SOS1 signaling pathway and the mechanism of action of SOS1 degraders.
Caption: General experimental workflow for in vivo studies of SOS1 degraders.
Caption: Logical workflow for troubleshooting poor in vivo efficacy of SOS1 degraders.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 3. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 16. medchemexpress.com [medchemexpress.com]
Addressing resistance mechanisms to SOS1 inhibition in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating SOS1 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SOS1 inhibitors like BI-3406 or BAY-293?
A1: SOS1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins. It facilitates the exchange of GDP (inactive state) for GTP (active state) on KRAS. SOS1 inhibitors, such as BI-3406, bind to the catalytic domain of SOS1, preventing its interaction with KRAS.[1][2] This action locks KRAS in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway (RAF-MEK-ERK).[2]
Q2: Why is SOS1 inhibition a promising strategy for KRAS-mutant cancers?
A2: While oncogenic KRAS mutations lead to a constitutively active protein, they still undergo nucleotide cycling. This means they require GEFs like SOS1 to be reactivated after GTP hydrolysis.[3] By inhibiting SOS1, we can reduce the overall pool of active, GTP-bound KRAS, even in mutant contexts. This strategy is particularly effective in combination with therapies that target other nodes of the RAS pathway, such as direct KRAS G12C inhibitors.[3][4]
Q3: What are the main categories of resistance to SOS1 inhibitors?
A3: Resistance can be broadly categorized into two types:
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Intrinsic/Adaptive Resistance: This is a rapid rewiring of signaling pathways that occurs shortly after treatment. A primary mechanism is the relief of negative feedback loops. Inhibition of the ERK pathway can lead to the reactivation of upstream receptor tyrosine kinases (RTKs), which then drives RAS activation through other mechanisms, blunting the inhibitor's effect.[5][6]
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Acquired Resistance: This develops over a longer period of drug exposure and often involves genetic or stable epigenetic changes. Mechanisms include secondary mutations in KRAS or other pathway components, or the outgrowth of a subpopulation of drug-tolerant persister (DTP) cells.[4]
Q4: Can compensation by the related protein SOS2 affect the efficacy of SOS1 inhibitors?
A4: Yes, SOS2 is a homolog of SOS1 and can also function as a RAS-GEF. In some cellular contexts, particularly in cell lines with high SOS2 expression, SOS2 can compensate for the pharmacological inhibition of SOS1.[5] The relative abundance of SOS2 can determine the extent to which a SOS1 inhibitor can enhance the efficacy of a KRAS G12C inhibitor and limit ERK rebound signaling.[5][6] In cells with high SOS2, genetic knockout of SOS2 may be required in addition to SOS1 inhibition to see a potent effect.[6]
Troubleshooting Guides
This section addresses common experimental issues in a question-and-answer format.
Problem 1: Lack of In Vitro Efficacy or Synergy
Q: My SOS1 inhibitor shows minimal anti-proliferative effect as a single agent, or I'm not observing the expected synergy with a KRAS/MEK inhibitor in my cell line. What could be wrong?
This is a common observation, as SOS1 inhibitors often show modest single-agent activity but excel in combination.[7] If synergy is absent, consider the following possibilities and troubleshooting steps.
Logical Workflow for Troubleshooting Lack of Efficacy/Synergy
Caption: Troubleshooting workflow for lack of SOS1 inhibitor synergy.
Possible Cause & Troubleshooting Steps:
-
Cell Line Genotype:
-
Issue: The cell line may harbor mutations that confer intrinsic resistance. For example, mutations in NRAS or BRAF can bypass the need for SOS1-mediated KRAS activation, rendering SOS1 inhibitors ineffective.[2] High expression of SOS2 can also compensate for SOS1 inhibition.[5]
-
Action: Confirm the mutational status of your cell line using sequencing. Check protein expression levels of SOS1 and SOS2 via Western blot. Consider using a cell line known to be sensitive (e.g., NCI-H358) as a positive control.
-
-
Lack of Target Engagement:
-
Issue: The inhibitor may not be effectively reducing RAS activity at the concentrations used.
-
Action: Perform a time-course Western blot to measure levels of phosphorylated ERK (pERK), a key downstream marker. A potent SOS1 inhibitor should reduce pERK levels within 1-6 hours.[2] Also, perform a RAS Activation Assay to directly measure the levels of active GTP-bound RAS.
-
-
Adaptive Resistance (Signal Rebound):
-
Issue: Cancer cells can rapidly adapt by reactivating the MAPK pathway. You may see an initial drop in pERK, followed by a rebound to near-baseline levels within 24-72 hours.[5][6] This feedback reactivation can mask the synergistic effect in a standard 72-hour viability assay.
-
Action: Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to assess pERK levels. If a rebound is observed, consider using earlier timepoints for synergy assessment or combining the SOS1 inhibitor with an agent that blocks the feedback mechanism (e.g., an RTK inhibitor).
-
-
Suboptimal Drug Concentrations:
-
Issue: The concentrations used in the combination screen may not be optimal. Synergy is often most apparent when drugs are used at concentrations around their individual IC50 values.
-
Action: Determine the IC50 for each drug individually in your cell line. Design a dose-response matrix for the combination experiment with concentrations ranging from below to above the respective IC50 values.
-
Problem 2: Difficulty Generating a SOS1 Inhibitor-Resistant Cell Line
Q: I am trying to generate a cell line with acquired resistance to a SOS1 inhibitor by continuous exposure, but the cells die off when I increase the concentration. What is the best approach?
Generating a resistant cell line requires a careful balance between applying selective pressure and allowing a subpopulation of cells to survive and proliferate.
Experimental Workflow for Generating a Drug-Resistant Cell Line
Caption: Workflow for generating a SOS1 inhibitor-resistant cell line.
Recommended Protocol:
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Determine the Baseline IC50: First, accurately measure the IC50 of your parental cell line for the SOS1 inhibitor using a standard cell viability assay (e.g., CellTiter-Glo) after 72-96 hours of exposure.
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Initial Chronic Exposure: Begin by culturing the parental cells in media containing the SOS1 inhibitor at a concentration equal to the IC50.
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Monitor and Maintain: At first, a large fraction of cells will die. The key is patience. Allow the surviving cells to repopulate the flask. Change the media with fresh drug every 3-4 days. Once the cells are growing steadily at this concentration, expand and freeze down a stock of these "Stage 1" resistant cells.
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Stepwise Dose Escalation: Increase the drug concentration in the culture media. A 1.5- to 2-fold increase is a good starting point. If you observe massive cell death, reduce the fold-increase to a lower increment (e.g., 1.1-1.5 fold).
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Repeat: Continue this cycle of recovering growth, expanding, freezing down stocks, and escalating the dose. This process can take several months.
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Confirm Resistance: Periodically, thaw an earlier passage and the current passage and perform a viability assay side-by-side. A significant shift (>10-fold) in the IC50 value indicates the successful generation of a resistant line.
Quantitative Data Summary
The following tables summarize representative data for SOS1 inhibitors from preclinical studies.
Table 1: In Vitro Activity of SOS1 Inhibitor BI-3406
| Cell Line | KRAS Mutation | Assay Type | BI-3406 IC50 (nM) |
| NCI-H358 | G12C | RAS-GTP Levels | 83 |
| NCI-H358 | G12C | 3D Proliferation | 1400 |
| A549 | G12S | RAS-GTP Levels | 231 |
| A549 | G12S | 3D Proliferation | 2000 |
| MIA PaCa-2 | G12C | 3D Proliferation | 1300 |
| DLD-1 | G13D | 3D Proliferation | 1700 |
| Data adapted from Hofmann, M.H., et al. (2021).[2] |
Table 2: In Vivo Efficacy of Adagrasib (KRAS G12C Inhibitor) and BI-3406 Combination
| Xenograft Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) |
| SW837 (CRC) | Adagrasib | 100 mg/kg, daily | 108% |
| SW837 (CRC) | Adagrasib + BI-3406 | 100 mg/kg daily + 50 mg/kg twice daily | 119% (Regression) |
| F3008 (PDX) | Adagrasib | 100 mg/kg, daily | 75% |
| F3008 (PDX) | Adagrasib + BI-3406 | 100 mg/kg daily + 50 mg/kg twice daily | 100% (Stasis) |
| TGI > 100% indicates tumor regression. Data adapted from Thatikonda, V., et al. (2023).[8] |
Key Experimental Protocols
Protocol 1: RAS Activation Pull-Down Assay
This assay is used to specifically measure the amount of active, GTP-bound RAS in cell lysates. It relies on the principle that the RAS-Binding Domain (RBD) of the RAF1 kinase specifically binds to RAS-GTP.
Experimental Workflow for RAS Activation Pull-Down Assay
Caption: Workflow for a RAS-GTP affinity pull-down assay.
Materials:
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Cells of interest cultured and treated as required.
-
Ice-cold PBS.
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1X Assay/Lysis Buffer (e.g., from a commercial kit, typically containing MgCl₂, Tris-HCl, NaCl, and detergent). Supplement with protease and phosphatase inhibitors immediately before use.
-
Raf1-RBD Agarose Beads.
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2X SDS-PAGE reducing sample buffer.
-
Anti-pan-RAS antibody.
Procedure:
-
Cell Lysis: After treatment, wash cell monolayers twice with ice-cold PBS. Add 0.5 - 1 mL of ice-cold 1X Assay/Lysis Buffer per 10 cm plate. Scrape cells and transfer the lysate to a microcentrifuge tube.[9][10]
-
Clarification: Incubate on ice for 15-20 minutes. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.[9]
-
Input Control: Transfer the supernatant to a new, pre-chilled tube. Take a 20-40 µL aliquot to serve as the "Total RAS" input control.
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Pull-Down: Normalize the protein concentration of the remaining lysates. Add an equal volume of Raf1-RBD agarose bead slurry to each lysate. Incubate for 1 hour at 4°C with gentle agitation (e.g., on a rotator).[10]
-
Washing: Pellet the beads by centrifuging at ~5,000 x g for 1 minute at 4°C. Carefully aspirate the supernatant. Wash the beads three times with 0.5 mL of ice-cold 1X Assay/Lysis Buffer.[11]
-
Elution: After the final wash, remove all supernatant. Resuspend the bead pellet in 20-40 µL of 2X SDS-PAGE sample buffer. Boil for 5 minutes to elute the bound proteins.[12]
-
Western Blot: Centrifuge the tubes briefly. Load the supernatant (eluted active RAS) and the input controls onto an SDS-PAGE gel. Perform Western blotting using a pan-RAS antibody to detect the amount of pulled-down active RAS and the total RAS in the input lysate.
Signaling Pathway Overview
The diagram below illustrates the canonical RTK/SOS1/RAS/MAPK signaling pathway and highlights the points of intervention for different classes of targeted inhibitors.
RTK-SOS1-RAS-MAPK Signaling Pathway
Caption: The SOS1-mediated RAS/MAPK signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. neweastbio.com [neweastbio.com]
- 12. benchchem.com [benchchem.com]
Improving the specificity of SOS1 PROTACs for the SOS1 protein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the specificity of Proteolysis Targeting Chimeras (PROTACs) for the Son of sevenless homolog 1 (SOS1) protein.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a SOS1 PROTAC and how do they influence specificity?
A1: A SOS1 PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to SOS1 (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Specificity is a multifactorial property influenced by:
-
SOS1 Ligand Affinity and Selectivity: The warhead's binding affinity and selectivity for SOS1 over other proteins, such as the highly homologous SOS2, is a primary determinant of specificity.[2]
-
E3 Ligase Ligand: The choice of E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) can influence tissue-specific expression and the formation of a productive ternary complex.[3][4]
-
Linker Composition and Length: The linker is not merely a spacer but plays a critical role in orienting the SOS1 and E3 ligase for effective ternary complex formation, which is crucial for selective degradation.[5]
Q2: My SOS1 PROTAC shows degradation of off-target proteins. What are the potential causes and how can I troubleshoot this?
A2: Off-target effects in PROTACs can arise from several factors:
-
Warhead Specificity: The SOS1-binding moiety of your PROTAC may have affinity for other proteins.
-
"Bystander" Degradation: The formation of the ternary complex can sometimes lead to the ubiquitination and subsequent degradation of proteins that interact with the primary target or the E3 ligase.[3]
-
E3 Ligase Neosubstrate Degradation: Recruitment of the E3 ligase can lead to the degradation of its natural substrates or other proteins that are brought into proximity.
Troubleshooting Steps:
-
Confirm Off-Target Degradation: Utilize global proteomics analysis (e.g., LC-MS/MS) to identify and quantify off-target protein degradation.[6]
-
Assess Warhead Selectivity: If not already done, characterize the binding profile of the SOS1 ligand alone to identify potential off-targets.
-
Modify the Linker: Systematically alter the linker length and composition. Subtle changes can significantly impact the geometry of the ternary complex and reduce off-target degradation.[5]
-
Switch E3 Ligase Ligand: If using a CRBN-based PROTAC, consider synthesizing a VHL-based equivalent, or vice versa. The different protein-protein interaction surfaces of the resulting ternary complexes can alter the specificity profile.[3]
Q3: My SOS1 PROTAC is not inducing degradation of SOS1, or the degradation is very weak. What are the possible reasons?
A3: Lack of degradation can be a complex issue with several potential causes:
-
Poor Ternary Complex Formation: The PROTAC may be binding to SOS1 and the E3 ligase independently but not forming a stable and productive ternary complex. This is often referred to as the "hook effect," where higher concentrations of the PROTAC can lead to the formation of binary complexes (PROTAC-SOS1 or PROTAC-E3 ligase) that are not conducive to degradation.[7]
-
Cellular Permeability and Stability: The PROTAC may have poor cell permeability or be unstable in the experimental conditions.
-
Low E3 Ligase Expression: The cell line being used may have low endogenous expression of the recruited E3 ligase.[1]
-
Suboptimal Linker: The linker may be too short, too long, or too rigid/flexible to allow for the proper orientation of SOS1 and the E3 ligase.
Troubleshooting Workflow:
Q4: How can I experimentally validate the specificity of my SOS1 PROTAC?
A4: A multi-pronged approach is recommended to rigorously assess the specificity of your SOS1 PROTAC:
-
Global Proteomics: As mentioned, techniques like LC-MS/MS provide an unbiased, proteome-wide view of protein abundance changes upon PROTAC treatment.[6]
-
Western Blotting: This targeted approach should be used to confirm the degradation of SOS1 and to assess the levels of closely related proteins (e.g., SOS2) and known off-targets of the warhead or E3 ligase ligand.[2]
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm target engagement of the PROTAC with SOS1 in a cellular context.
-
Rescue Experiments: Pre-treatment of cells with an excess of the SOS1 binder or the E3 ligase ligand alone should rescue the degradation of SOS1 by the PROTAC.[8] Similarly, inhibition of the proteasome (e.g., with MG132) should prevent degradation.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for several published SOS1 PROTACs to provide a reference for expected potency and efficacy.
Table 1: SOS1 Degradation Potency
| PROTAC | E3 Ligase | Cell Line | DC50 (µM) | Dmax (%) | Time (h) |
| P7 | CRBN | SW620 | 0.59 | >75 | 24 |
| P7 | CRBN | HCT116 | 0.75 | >75 | 24 |
| P7 | CRBN | SW1417 | 0.19 | >75 | 24 |
| PROTAC 9d | VHL | NCI-H358 | 0.0984 | 92.5 | 24 |
| SIAIS562055 | CRBN | MIA PaCa-2 | - | Significant | 16 |
Data compiled from multiple sources.[2][6][8][9]
Table 2: Antiproliferative Activity
| PROTAC | Cell Line | IC50 (µM) |
| PROTAC 9d | NCI-H358 | 0.525 |
| PROTAC 9d | MIA-PaCa2 | 0.218 |
| PROTAC 9d | AsPC-1 | 0.307 |
| PROTAC 9d | SW620 | 0.199 |
Data from MedChemExpress.[2]
Experimental Protocols
Protocol 1: Western Blotting for SOS1 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the SOS1 PROTAC for the desired time points (e.g., 6, 12, 24, 48 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative abundance of SOS1, normalized to the loading control.
Protocol 2: Global Proteomics using LC-MS/MS
-
Sample Preparation: Treat cells with the SOS1 PROTAC or DMSO control. Harvest and lyse the cells, and quantify the protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Data Analysis: Use specialized software to identify and quantify the peptides and proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control. A volcano plot is a common way to visualize these changes.[8]
Signaling Pathways and Logical Relationships
SOS1-KRAS Signaling Pathway and PROTAC Intervention
The diagram below illustrates the role of SOS1 in the KRAS activation cycle and how a SOS1 PROTAC intervenes to induce its degradation, thereby inhibiting downstream signaling.
References
- 1. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers. | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Battle: Validating SOS1 Protein Degradation Versus Inhibition of Its Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, particularly for RAS-driven malignancies, the Son of Sevenless homolog 1 (SOS1) has emerged as a critical node for therapeutic intervention. SOS1, a guanine nucleotide exchange factor (GEF), facilitates the activation of RAS, a key signaling protein frequently mutated in cancer.[1] Two primary strategies to neutralize the oncogenic role of SOS1 are being actively pursued: direct inhibition of its catalytic activity and targeted degradation of the entire protein. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in validating their therapeutic candidates.
Executive Summary: Degradation vs. Inhibition
| Feature | SOS1 Inhibition | SOS1 Degradation (e.g., PROTACs) |
| Mechanism of Action | Occupancy-driven; blocks the catalytic site or protein-protein interactions. | Event-driven; hijacks the cell's ubiquitin-proteasome system to eliminate the entire protein.[2] |
| Cellular Impact | Prevents SOS1 from activating RAS. | Removes the SOS1 protein, eliminating both its catalytic and potential scaffolding functions.[3][4] |
| Pharmacodynamics | Requires sustained high drug concentration for continuous target occupancy. | Can have a more prolonged effect as the protein needs to be re-synthesized. A single molecule can mediate the degradation of multiple target proteins.[2] |
| Potential Advantages | Well-established approach with predictable pharmacokinetics. | Potential for greater potency, more sustained downstream signaling inhibition, and overcoming resistance mediated by target overexpression.[2][3] |
| Key Validation Readouts | - Target engagement- Inhibition of RAS activation (RAS-GTP levels)- Downstream pathway inhibition (pERK levels) | - Reduction in total SOS1 protein levels- Evidence of ubiquitination- Inhibition of RAS activation and downstream signaling |
Quantitative Comparison: SOS1 Degrader vs. Inhibitor
Recent studies have provided head-to-head comparisons of SOS1 degraders and inhibitors, highlighting the potential advantages of the degradation approach. The data below summarizes key findings from a study comparing the SOS1 degrader P7 to the SOS1 inhibitor BI-3406 in colorectal cancer (CRC) models.[3] Another study compares the degrader SIAIS562055 with BI-3406.[5]
| Parameter | SOS1 Degrader (P7) | SOS1 Inhibitor (BI-3406) | Cell Models | Reference |
| SOS1 Protein Reduction | Up to 92% degradation | No degradation observed | CRC cell lines and patient-derived organoids (PDOs) | [3] |
| IC50 (Growth Inhibition) | 5-fold lower than BI-3406 in sensitive CRC PDOs | - | CRC PDOs | [3][6] |
| Parameter | SOS1 Degrader (SIAIS562055) | SOS1 Inhibitor (BI-3406) | Notes | Reference |
| Antiproliferative Activity | Superior to BI-3406 | - | KRAS-mutant cancer cell lines | [5] |
| Downstream Signaling | Sustained inhibition of ERK pathways | - | KRAS-mutant cancer cell lines | [5] |
Signaling Pathways and Mechanisms of Action
To understand the experimental validation strategies, it is crucial to visualize the underlying biological processes.
Experimental Protocols for Validation
Here we provide detailed methodologies for key experiments to validate both SOS1 degradation and inhibition.
Validating SOS1 Degradation
The primary goal is to demonstrate a reduction in SOS1 protein levels and confirm the mechanism of degradation.
This is the most direct method to quantify the reduction of SOS1 protein.
Protocol:
-
Cell Lysis: After treating cells with the SOS1 degrader or inhibitor for the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7][9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[7][11]
-
Antibody Incubation: Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.[9][10]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.[9][10]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the SOS1 signal to the loading control.
This assay confirms that the degrader induces the ubiquitination of SOS1.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the SOS1 degrader, often in the presence of a proteasome inhibitor like MG132 to allow ubiquitinated SOS1 to accumulate. Lyse the cells under denaturing conditions (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.[12][13]
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration (e.g., to 0.1%) and then immunoprecipitate SOS1 using an anti-SOS1 antibody coupled to protein A/G agarose beads overnight at 4°C.[12][13]
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.[12][13]
-
Western Blot: Perform a Western blot on the eluted samples using an anti-ubiquitin antibody to detect the ubiquitinated SOS1 protein, which will appear as a high-molecular-weight smear. A parallel blot can be run with an anti-SOS1 antibody to confirm the immunoprecipitation of SOS1.[12][13]
Validating SOS1 Inhibition
The focus here is to demonstrate the inhibition of SOS1's function, which is the activation of RAS.
This assay measures the levels of active, GTP-bound RAS.
Protocol:
-
Cell Lysis: After treatment with the SOS1 inhibitor, lyse the cells in a buffer containing inhibitors of GTPase activity.[14][15]
-
Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein of the RAS-binding domain (RBD) of RAF1, which specifically binds to GTP-bound RAS. This complex is then captured using glutathione-agarose beads.[16][17]
-
Washing and Elution: Wash the beads to remove unbound proteins. Elute the active RAS by boiling the beads in SDS-PAGE sample buffer.[14][16]
-
Western Blot: Analyze the eluted samples by Western blotting using a pan-RAS antibody. The intensity of the band corresponds to the amount of active RAS. It is important to also run a Western blot for total RAS from the initial cell lysates to normalize the data.[14][16]
This assay assesses the inhibition of a key downstream effector in the RAS/MAPK pathway.
Protocol (for standard Western Blot):
-
Follow the general Western blot protocol described above.
-
Use primary antibodies specific for phosphorylated ERK (pERK) and total ERK (tERK).[7]
-
The ratio of pERK to tERK is used to determine the extent of pathway inhibition.
Protocol (for In-Cell Western):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the SOS1 inhibitor.[18][19]
-
Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent like Triton X-100.[18][19]
-
Blocking and Antibody Incubation: Block the wells and then incubate with primary antibodies against pERK and a normalization protein (e.g., tubulin).[18][19]
-
Secondary Antibody and Detection: Incubate with fluorescently labeled secondary antibodies (with different fluorophores for pERK and the normalization protein).[18]
-
Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity. The pERK signal is normalized to the signal of the housekeeping protein.[18]
Conclusion
Both SOS1 degradation and inhibition represent promising therapeutic strategies. Targeted degradation offers potential advantages in terms of potency and duration of effect, which may translate to improved clinical outcomes.[3][5] However, the choice between these approaches will depend on the specific therapeutic context, including the tumor type, the presence of resistance mutations, and the overall pharmacological properties of the drug candidates. The experimental workflows and protocols outlined in this guide provide a robust framework for the preclinical validation and comparison of novel SOS1-targeting agents, enabling researchers to make data-driven decisions in the drug development process.
References
- 1. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers | MDPI [mdpi.com]
- 2. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. origene.com [origene.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. neweastbio.com [neweastbio.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 19. biomol.com [biomol.com]
A Comparative Guide to the Efficacy of SOS1 PROTACs versus Small Molecule Inhibitors
Introduction
Son of Sevenless 1 (SOS1) has emerged as a critical therapeutic target in oncology, primarily due to its role as a guanine nucleotide exchange factor (GEF) that activates KRAS, the most frequently mutated oncogene in human cancers.[1][2] SOS1 facilitates the conversion of KRAS from its inactive GDP-bound state to an active GTP-bound state, thereby initiating downstream signaling through pathways like the MAPK/ERK cascade, which drives cell proliferation, differentiation, and survival.[3][4][5] Consequently, hyperactivation of this pathway is a hallmark of many cancers.[4]
Two primary therapeutic strategies have been developed to counteract SOS1's oncogenic function: traditional small molecule inhibition and targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of these two modalities, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action
Small Molecule Inhibitors
Small molecule inhibitors of SOS1 function by competitively binding to the catalytic domain of the SOS1 protein.[1][6] This occupation of the active site physically obstructs the interaction between SOS1 and KRAS-GDP.[3][7] By preventing this protein-protein interaction, the inhibitors effectively block the nucleotide exchange process, leading to a reduction in the levels of active, GTP-loaded KRAS and subsequent downregulation of the MAPK signaling pathway.[8][9]
References
- 1. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. opnme.com [opnme.com]
A Comparative Analysis of E3 Ligase Ligands for SOS1 PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase ligand is a cornerstone in the development of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparative analysis of different E3 ligase ligands utilized in the creation of PROTACs targeting the Son of sevenless homolog 1 (SOS1), a key activator of the RAS signaling pathway.
This guide will delve into the performance of SOS1 PROTACs employing different E3 ligase recruiters, with a focus on the two most predominantly used ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL). We will present available experimental data, outline detailed methodologies for key validation experiments, and provide visual diagrams to elucidate critical pathways and workflows.
The PROTAC Approach to Targeting SOS1
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1] They consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), in this case, SOS1, and the other recruits an E3 ubiquitin ligase.[1] The resulting ternary complex (SOS1-PROTAC-E3 ligase) facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome.[1] This approach offers a powerful alternative to traditional inhibition, as it leads to the physical removal of the target protein.[1]
The SOS1 protein is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, which are central to cell growth, proliferation, and survival signaling pathways.[2] Dysregulation of the RAS/MAPK pathway, often driven by mutations in KRAS, is a hallmark of many cancers.[3] Targeting SOS1 with PROTACs presents a promising therapeutic strategy to disrupt this oncogenic signaling.[4]
Performance Comparison of E3 Ligase Ligands for SOS1 PROTACs
The choice of E3 ligase can significantly influence a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. While numerous E3 ligases exist, the development of SOS1 PROTACs has primarily focused on recruiting CRBN and VHL due to the availability of well-characterized small molecule ligands.[5][6]
Cereblon (CRBN)-Recruiting SOS1 PROTACs
Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[7] These ligands are generally smaller and possess favorable drug-like properties, which can translate to better oral bioavailability for the resulting PROTACs.[4][]
Several CRBN-based SOS1 PROTACs have been developed, with notable examples including P7 and SIAIS562055 .[1][9][10]
Table 1: Performance Data for CRBN-Based SOS1 PROTACs
| PROTAC | E3 Ligase Ligand | Target Binder | Cell Line(s) | DC50 | Dmax | IC50 (Viability) | Reference(s) |
| P7 | Lenalidomide derivative | BAY-293 derivative | SW620, HCT116, SW1417 | 0.19 - 0.75 µM (at 24h) | >90% (at 48h in SW620) | 5 times lower than BI3406 (SOS1 inhibitor) in CRC PDOs | [9][11] |
| SIAIS562055 | CRBN ligand | BI-3406 analog | K562, KU812, MIA PaCa-2 | 8.4 nM (KU812), 62.5 nM (K562) | >90% | 45.6 nM (KU812), 201.1 nM (K562) | [1][10][12] |
von Hippel-Lindau (VHL)-Recruiting SOS1 PROTACs
VHL ligands are typically derivatives of a hydroxyproline-containing peptide that mimics the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL.[] VHL-based PROTACs have been shown to form stable ternary complexes, which can lead to efficient degradation.[] However, VHL ligands are often larger and may have less favorable pharmacokinetic properties compared to CRBN ligands.[]
A key example of a VHL-based SOS1 PROTAC is compound 9d .[4]
Table 2: Performance Data for VHL-Based SOS1 PROTACs
| PROTAC | E3 Ligase Ligand | Target Binder | Cell Line(s) | DC50 | Dmax | IC50 (Viability) | Reference(s) |
| 9d | VHL ligand | VUBI-1 (SOS1 agonist) | NCI-H358 | Not Reported | 56% - 92% (at 0.1 and 1 µM) | Potent antiproliferative activity | [4][13] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the relevant biological pathways and a typical experimental workflow for comparing SOS1 PROTACs.
Figure 1: Simplified SOS1 Signaling Pathway.
Figure 2: PROTAC-mediated degradation of SOS1.
Figure 3: Workflow for comparing SOS1 PROTACs.
Detailed Experimental Protocols
Accurate and reproducible data are crucial for the comparative analysis of SOS1 PROTACs. Below are detailed protocols for the key experiments outlined in the workflow.
Western Blotting for SOS1 Degradation
This protocol details the steps to quantify the degradation of SOS1 protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line (e.g., SW620, NCI-H358)
-
SOS1 PROTACs (CRBN- and VHL-based) and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SOS1 (e.g., from Cell Signaling Technology)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the SOS1 PROTACs and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against SOS1 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the SOS1 protein levels to the loading control. Calculate the percentage of SOS1 degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cell Viability Assay (MTS Assay)
This protocol describes how to assess the effect of SOS1 PROTACs on cell viability.
Materials:
-
Cancer cell line
-
SOS1 PROTACs and vehicle control
-
96-well plates
-
Cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SOS1 PROTACs and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the cell viability against the PROTAC concentration to calculate the IC50 value.[14]
Global Proteomics for Selectivity Analysis (TMT-based)
This protocol outlines a method to assess the selectivity of SOS1 PROTACs by quantifying changes across the cellular proteome.
Materials:
-
Cancer cell line
-
SOS1 PROTAC and vehicle control
-
Lysis buffer (e.g., 8 M urea in triethylammonium bicarbonate buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the SOS1 PROTAC at a concentration around its DC50 and a vehicle control. Lyse the cells in a urea-based buffer.
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin to generate peptides.
-
TMT Labeling: Label the peptide samples from the different treatment conditions with the TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated. A highly selective PROTAC will primarily reduce the levels of SOS1 with minimal effects on other proteins.
Conclusion
The development of PROTACs targeting SOS1 holds significant promise for the treatment of KRAS-driven cancers. Both CRBN and VHL have been successfully utilized as E3 ligases for SOS1 degradation. The available data suggests that CRBN-based SOS1 PROTACs, such as P7 and SIAIS562055, can achieve potent and efficient degradation of SOS1, leading to significant anti-proliferative effects.[1][9] VHL-based PROTACs like 9d have also demonstrated effective SOS1 degradation.[4]
The choice between a CRBN or VHL ligand for a SOS1 PROTAC will depend on a variety of factors, including the desired pharmacokinetic profile, the specific chemical scaffold of the SOS1 binder, and the cellular context. CRBN ligands may offer advantages in terms of oral bioavailability, while VHL-based PROTACs might provide opportunities for different ternary complex geometries.[4][] Further head-to-head comparative studies under identical experimental conditions are needed to definitively determine the superiority of one E3 ligase over the other for targeting SOS1. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses and advancing the development of next-generation SOS1-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 11. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 13. SOS1 PROTAC 9d | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. bitesizebio.com [bitesizebio.com]
SOS1 Degraders Demonstrate Potent Anti-Proliferative Effects in 3D Cancer Models, Outperforming Traditional Inhibitors
A new class of targeted cancer therapeutics, SOS1 degraders, are showing significant promise in preclinical studies, effectively halting the proliferation of cancer cells in advanced 3D models that mimic the complexity of human tumors. These novel agents not only show superior potency compared to their inhibitor counterparts but also demonstrate synergistic effects when combined with other targeted therapies, offering a potential new strategy for treating KRAS-mutant cancers.
Son of Sevenless 1 (SOS1) is a crucial protein that acts as a guanine nucleotide exchange factor (GEF), activating the KRAS protein, a notorious driver of many cancers. By promoting the exchange of GDP for GTP, SOS1 switches KRAS into its active state, triggering a cascade of downstream signaling pathways, primarily the MAPK pathway (RAF/MEK/ERK), which promotes cell proliferation and survival.[1] Given its critical role upstream of KRAS, targeting SOS1 has become a key strategy in cancer drug development.
While small molecule inhibitors that block the catalytic activity of SOS1 have been developed, they have shown limited efficacy as single agents in clinical trials.[2] In response, researchers have developed SOS1 degraders, a novel therapeutic modality based on Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to not only block SOS1's function but to eliminate the protein entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This dual action of removing both the enzymatic and scaffolding functions of SOS1 may contribute to their enhanced efficacy.[3]
Comparative Efficacy of SOS1 Degraders in 3D Cancer Models
Recent studies utilizing sophisticated 3D cancer models, such as patient-derived organoids (PDOs) and tumor spheroids, have provided a more clinically relevant assessment of the anti-proliferative effects of SOS1 degraders. These models better recapitulate the tumor microenvironment and cellular interactions compared to traditional 2D cell cultures.
One of the pioneering SOS1 degraders, P7 , has demonstrated superior activity in inhibiting the growth of colorectal cancer (CRC) PDOs compared to the SOS1 inhibitor BI-3406. In these patient-derived models, P7 induced up to 92% degradation of the SOS1 protein and exhibited an IC50 value five times lower than that of BI-3406, highlighting the potential of a degradation-based approach.
Similarly, the cereblon-based SOS1 degraders BTX-6654 and BTX-7312 have shown potent anti-proliferative activity in various cancer cell lines grown in 3D anchorage-independent conditions.[4][5] For instance, in MIA PaCa-2 pancreatic cancer cells, BTX-6654 and BTX-7312 displayed IC50 values of 1 nM and 8 nM, respectively.[6] These compounds also effectively reduced the levels of downstream signaling proteins pERK and pS6, confirming their mechanism of action.[4][5]
Another promising SOS1 degrader, SIAIS562055 , has demonstrated significant anti-tumor potency as a monotherapy and in combination with KRAS inhibitors in in vivo xenograft models.[2][7] In a KRAS G12D-mutant xenograft model, SIAIS562055 monotherapy resulted in a tumor growth inhibition (TGI) of 80.7%.[8] This effect was further enhanced when combined with a KRAS G12D inhibitor, achieving a partial regression of 100%.[8]
The table below summarizes the available quantitative data on the anti-proliferative effects of various SOS1 degraders in 3D cancer models.
| Degrader | Cancer Model | 3D Model Type | Key Findings | Reference |
| P7 | Colorectal Cancer | Patient-Derived Organoids (PDOs) | IC50 5-fold lower than SOS1 inhibitor BI-3406; up to 92% SOS1 degradation. | |
| BTX-6654 | Pancreatic Cancer (MIA PaCa-2) | Anchorage-Independent Spheroids | IC50 of 1 nM. | [6] |
| BTX-7312 | Pancreatic Cancer (MIA PaCa-2) | Anchorage-Independent Spheroids | IC50 of 8 nM. | [6] |
| SIAIS562055 | Pancreatic Cancer (GP2d xenograft) | In Vivo Xenograft | 80.7% Tumor Growth Inhibition (TGI) as monotherapy. | [8] |
| SIAIS562055 + MRTX1133 | Pancreatic Cancer (GP2d xenograft) | In Vivo Xenograft | 100% Partial Regression (PR). | [8] |
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental approach for validating SOS1 degraders, the following diagrams illustrate the SOS1 signaling pathway and a general experimental workflow for assessing their anti-proliferative effects in 3D cancer models.
Caption: The SOS1 signaling pathway and the mechanism of action of SOS1 degraders.
References
- 1. KRAS Mutant Combination Therapy for the Effective Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
Comparative Analysis of SOS1 PROTACs: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of reported Son of Sevenless Homolog 1 (SOS1) PROTACs (Proteolysis Targeting Chimeras). SOS1 is a critical guanine nucleotide exchange factor (GEF) for KRAS, making it a compelling target in KRAS-mutant cancers. The development of SOS1 PROTACs offers a novel therapeutic strategy to induce its degradation. However, ensuring the selectivity of these degraders is paramount to minimize off-target effects and potential toxicity. This document summarizes available cross-reactivity data, details the experimental methodologies used for their validation, and provides a framework for interpreting selectivity profiles.
Overview of SOS1 PROTACs and Selectivity
PROTACs are bifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A typical PROTAC consists of a ligand for the POI (SOS1 in this case), a ligand for an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two. The selectivity of a PROTAC is a critical attribute, determined by the specific formation of a ternary complex between the PROTAC, the POI, and the E3 ligase. Poor selectivity can lead to the degradation of unintended proteins, resulting in off-target effects.
Comprehensive proteomic analyses are essential to profile the selectivity of SOS1 PROTACs and identify any potential off-target proteins that are degraded.
Comparative Cross-Reactivity Data
The following table summarizes the selectivity data for a published SOS1 PROTAC, referred to as PROTAC 1, which utilizes a derivative of the SOS1 inhibitor BI-3406 and a ligand for the Cereblon (CRBN) E3 ligase.
| Protein | Description | Fold Change vs. DMSO Control | Significance (p-value) | Comments |
| SOS1 | Target Protein | -1.5 | < 0.001 | Successful target degradation |
| SOS2 | Closely related homolog | Not significantly changed | > 0.05 | High selectivity over SOS2 |
| GRB2 | Upstream signaling partner | Not significantly changed | > 0.05 | No effect on adaptor protein |
| SHP2 | Upstream signaling partner | Not significantly changed | > 0.05 | No effect on phosphatase |
| KRAS | Downstream effector | Not significantly changed | > 0.05 | No effect on downstream GTPase |
| IKZF1 | Known CRBN neosubstrate | Not significantly changed | > 0.05 | No significant off-target degradation via CRBN |
| IKZF3 | Known CRBN neosubstrate | Not significantly changed | > 0.05 | No significant off-target degradation via CRBN |
Data presented is a representative summary based on published findings for a specific SOS1 PROTAC. The fold change indicates the change in protein abundance following treatment with the PROTAC compared to a vehicle control.
Experimental Protocols
The assessment of PROTAC selectivity is typically performed using unbiased, global proteomic approaches. The following protocol outlines a common workflow for analyzing the cross-reactivity of SOS1 PROTACs.
Protocol: Global Proteomic Profiling by Mass Spectrometry
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., those with a KRAS mutation) in appropriate culture vessels.
-
Treat cells with the SOS1 PROTAC at a concentration known to induce SOS1 degradation (e.g., 100 nM) or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells, wash with phosphate-buffered saline (PBS), and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Digestion:
-
Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).
-
Take equal amounts of protein from each sample and perform a reduction and alkylation of cysteine residues.
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Isobaric Labeling (e.g., Tandem Mass Tag - TMT):
-
Label the peptide samples from the different treatment conditions (PROTAC-treated vs. vehicle control) with distinct isobaric mass tags.
-
Combine the labeled samples into a single mixture.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide mixture using high-performance liquid chromatography (HPLC) to reduce sample complexity.
-
Analyze the peptide fractions by LC-MS/MS. The mass spectrometer will isolate and fragment the peptide ions (MS2), generating spectra that can be used for peptide identification and quantification of the reporter ions from the isobaric tags.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.
-
Quantify the relative abundance of each identified protein across the different conditions based on the intensity of the reporter ions.
-
Perform statistical analysis to identify proteins that show a significant change in abundance in the PROTAC-treated samples compared to the control. A volcano plot is often used to visualize proteins that are significantly downregulated (potential off-targets).
-
Visualizing Key Pathways and Workflows
SOS1 Signaling Pathway
The following diagram illustrates the central role of SOS1 in the RAS signaling cascade. SOS1 is recruited to the plasma membrane by adaptor proteins like GRB2, where it catalyzes the exchange of GDP for GTP on RAS, leading to the activation of downstream effector pathways such as the MAPK/ERK pathway.
Caption: Simplified SOS1-RAS signaling pathway.
PROTAC Mechanism of Action
This diagram shows the general mechanism of action for a PROTAC, which involves the formation of a ternary complex between the target protein (SOS1), the PROTAC molecule, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Selectivity Profiling
The following workflow illustrates the key steps in a mass spectrometry-based proteomics experiment to determine the selectivity of an SOS1 PROTAC.
Caption: Workflow for proteomic analysis of PROTAC selectivity.
Comparing the in vivo efficacy of SOS1 degraders with standard-of-care cancer drugs
A comparative analysis of preclinical data reveals the burgeoning potential of SOS1 degraders as a novel therapeutic strategy for cancers harboring KRAS mutations. These emerging molecules demonstrate compelling anti-tumor activity, in some cases appearing to outperform established standard-of-care drugs in xenograft models of non-small cell lung, pancreatic, and colorectal cancers.
This guide provides a head-to-head comparison of the in vivo efficacy of recently developed SOS1 degraders against standard-of-care therapies, including SOS1 inhibitors and direct KRAS inhibitors. By presenting key preclinical data in a standardized format, this document aims to equip researchers, scientists, and drug development professionals with the information needed to navigate this promising area of oncology research.
Efficacy at a Glance: SOS1 Degraders vs. Standard-of-Care
The following table summarizes the in vivo efficacy of various SOS1-targeted therapies and standard-of-care KRAS inhibitors in several key cancer models. Tumor Growth Inhibition (TGI) serves as the primary endpoint for comparison.
| Compound/Drug | Mechanism of Action | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| SOS1 Degraders | |||||
| SIAIS562055 | SOS1 Degrader (PROTAC) | MIA PaCa-2 (Pancreatic, KRAS G12C) | 20 mg/kg/day, i.p. | 45.9% | [1] |
| MIA PaCa-2 (Pancreatic, KRAS G12C) | 40 mg/kg/day, i.p. | 81.3% | [1] | ||
| MIA PaCa-2 (Pancreatic, KRAS G12C) | 30 mg/kg + MRTX849 (10 mg/kg) | 110.1% | |||
| BTX-6654 | SOS1 Degrader (bifunctional) | NCI-H358 (NSCLC, KRAS G12C) | Not specified | >85% SOS1 degradation and TGI | [2][3][4] |
| MIA PaCa-2 (Pancreatic, KRAS G12C) | Not specified | Significant TGI | [5] | ||
| SOS1 Inhibitor | |||||
| BI-3406 | SOS1 Inhibitor | MIA PaCa-2 (Pancreatic, KRAS G12C) | 50 mg/kg, twice daily | Significant TGI | [1] |
| NCI-H358 (NSCLC, KRAS G12C) | 50 mg/kg, twice daily | Significant TGI | [6][7] | ||
| Standard-of-Care (KRAS G12C Inhibitors) | |||||
| Sotorasib (AMG 510) | KRAS G12C Inhibitor | H358 (NSCLC, KRAS G12C) | 10 mg/kg, daily | Significant TGI | [8] |
| MIA PaCa-2 (Pancreatic, KRAS G12C) | Not specified | Heterogeneous responses | [9] | ||
| Adagrasib (MRTX849) | KRAS G12C Inhibitor | NCI-H358 (NSCLC, KRAS G12C) | 100 mg/kg, daily | Significant TGI | [6][7] |
| MIA PaCa-2 (Pancreatic, KRAS G12C) | Not specified | Significant TGI |
Delving into the Data: Key Experimental Protocols
The efficacy data presented above is derived from preclinical studies employing standardized xenograft models. Below are the generalized methodologies utilized in these key experiments.
Cell Lines and Culture:
-
MIA PaCa-2: Human pancreatic cancer cell line with a KRAS G12C mutation.
-
NCI-H358: Human non-small cell lung cancer (NSCLC) cell line with a KRAS G12C mutation.
-
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.
-
Animals are housed in a pathogen-free environment with access to food and water ad libitum.
-
All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Xenograft Tumor Implantation and Drug Administration:
-
A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a solution like Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into control and treatment groups.
-
The investigational drug (SOS1 degrader, SOS1 inhibitor, or standard-of-care drug) or vehicle control is administered via the specified route (e.g., intraperitoneal injection or oral gavage) and schedule.
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice or three times a week) using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., Western blotting to confirm protein degradation or pathway modulation).
-
Tumor Growth Inhibition (TGI) is calculated as a percentage, comparing the change in tumor volume in the treated groups to the control group.
Visualizing the Molecular Battlefield and Experimental Design
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the SOS1 signaling pathway and a typical in vivo experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotheryx.com [biotheryx.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCL-XL PROTAC degrader DT2216 synergizes with sotorasib in preclinical models of KRASG12C-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different SOS1-targeting PROTACs in preclinical models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of different Son of Sevenless 1 (SOS1)-targeting Proteolysis Targeting Chimeras (PROTACs). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are frequently mutated in various cancers. By catalyzing the exchange of GDP for GTP on RAS, SOS1 promotes downstream signaling through pathways like the MAPK/ERK cascade, driving cell proliferation and survival. Targeting SOS1 with PROTACs, which induce its degradation through the ubiquitin-proteasome system, has emerged as a promising therapeutic strategy for KRAS-mutant cancers. This guide compares several key preclinical SOS1-targeting PROTACs based on published data.
Key SOS1-Targeting PROTACs in Preclinical Development
Several distinct SOS1-targeting PROTACs have been described in the literature, each with unique structural features and preclinical performance profiles. The most prominent examples include P7 , SIAIS562055 , Degrader 4 , Compound 9d , and ZZ151 . These molecules typically consist of a ligand that binds to SOS1, another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or Von Hippel-Lindau), and a linker connecting the two.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of these SOS1-targeting PROTACs based on available preclinical data. It is important to note that these values are not from direct head-to-head studies and were generated in different laboratories under varying experimental conditions.
In Vitro Degradation and Potency
| PROTAC | Target Ligand | E3 Ligase Ligand | Cell Line | DC₅₀¹ | Dₘₐₓ² (%) | IC₅₀³ (Proliferation) | Notes |
| P7 | BI-3406 analog | Lenalidomide (CRBN) | SW620 (KRAS G12V) | 0.59 µM | 87 | >10 µM | IC₅₀ in CRC PDOs was 5-fold lower than BI-3406[1][2] |
| HCT116 (KRAS G13D) | 0.75 µM | 76 | Not reported | ||||
| SW1417 (KRAS G12D) | 0.19 µM | 83 | Not reported | ||||
| SIAIS562055 | BI-3406 analog | CRBN Ligand | MIA PaCa-2 (KRAS G12C) | Not reported | >90 | ~100 nM | Kd for SOS1 binding is 95.9 nM[3][4][5] |
| AsPC-1 (KRAS G12D) | Not reported | >90 | ~1 µM | Blocks KRAS G12C/D-SOS1 interaction with IC₅₀ of 95.7/134.5 nM[4][5] | |||
| Degrader 4 | Novel SOS1 Inhibitor | Pomalidomide (CRBN) | NCI-H358 (KRAS G12C) | 13 nM | Not reported | 5 nM | |
| Compound 9d | SOS1 Agonist | VHL Ligand | NCI-H358 (KRAS G12C) | 98.4 nM | 92.5 (at 1 µM) | ~100 nM | First-in-class agonist-based SOS1 PROTAC[6] |
| AsPC-1 (KRAS G12D) | Not reported | >90 | ~500 nM | ||||
| ZZ151 | BI-3406 analog | CRBN Ligand | MIA PaCa-2 (KRAS G12C) | <10 nM | >90 | ~10 nM | Optimized linker design for potent degradation[7] |
| PANC-1 (KRAS G12D) | <10 nM | >90 | ~20 nM |
¹DC₅₀ : Half-maximal degradation concentration. ²Dₘₐₓ : Maximum degradation. ³IC₅₀ : Half-maximal inhibitory concentration.
In Vivo Efficacy in Xenograft Models
| PROTAC | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Degrader 4 | NCI-H358 Xenograft | Lung Cancer | 30 mg/kg, bid, i.p. | 58.8% | [8] |
| Compound 9d | NCI-H358 Xenograft | Lung Cancer | 20 mg/kg, qd, i.p. | 86.1% | [6] |
| SIAIS562055 | K562 Xenograft | CML | 20 mg/kg, qd, i.p. | 76.7% | [4] |
| ZZ151 | MIA PaCa-2 Xenograft | Pancreatic Cancer | 50 mg/kg, qd, i.p. | Significant tumor regression | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Disposal Procedures for SOS1 Ligand Intermediate-6
For immediate reference, treat SOS1 Ligand intermediate-6 as a hazardous chemical. Due to the absence of a specific Safety Data Sheet (SDS), these guidelines are based on best practices for the disposal of novel chemical intermediates in a research and drug development setting.
Proper disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. The following procedures provide a step-by-step guide for the safe and compliant disposal of this compound.
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Lab coat. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. |
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are critical for safe disposal. Do not mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, pipette tips). | A clearly labeled, sealed container for solid chemical waste. |
| Liquid Waste (Non-halogenated) | Solutions of this compound in non-halogenated organic solvents (e.g., DMSO, ethanol). | A clearly labeled, sealed container for non-halogenated liquid chemical waste. |
| Liquid Waste (Halogenated) | Solutions of this compound in halogenated organic solvents (e.g., dichloromethane, chloroform). | A clearly labeled, sealed container for halogenated liquid chemical waste. |
| Aqueous Waste | Dilute aqueous solutions containing trace amounts of this compound. | Consult your institutional EHS guidelines. Some jurisdictions may permit disposal down the drain with copious amounts of water, while others require collection. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | A designated sharps container. |
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines : Always prioritize your institution's specific chemical hygiene and waste disposal plans. Contact your EHS department for guidance.
-
Characterize the Waste : Determine if the waste is solid, liquid (halogenated or non-halogenated), or aqueous.
-
Select the Correct Waste Container : Use a container that is compatible with the chemical waste and is clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Transfer the Waste :
-
Solids : Carefully transfer the solid waste into the designated solid waste container, minimizing dust generation.
-
Liquids : Pour liquid waste into the appropriate liquid waste container using a funnel. Do not fill containers beyond 90% capacity to allow for expansion.
-
-
Seal and Label the Container : Securely cap the waste container. Ensure the label is complete and accurate.
-
Store Waste Appropriately : Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.
-
Arrange for Pickup : Follow your institution's procedures to request a hazardous waste pickup.
Spill Management
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control the Source : If safe to do so, stop the source of the spill.
-
Contain the Spill : Use a chemical spill kit to absorb the spilled material.
-
Clean the Area : Decontaminate the spill area according to your lab's standard operating procedures.
-
Dispose of Cleanup Materials : All materials used for spill cleanup must be disposed of as hazardous waste.
Experimental Protocol Considerations
When designing experiments involving this compound, consider the entire lifecycle of the chemical, including its eventual disposal. Aim to minimize waste generation by:
-
Purchasing and preparing only the amount of material needed for the experiment.
-
Exploring possibilities for recycling or reusing solvents where appropriate and safe.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must adhere to all local, state, and federal regulations, as well as their institution's specific safety and disposal protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for definitive procedures.
Personal protective equipment for handling SOS1 Ligand intermediate-6
Essential Safety and Handling Guide for SOS1 Ligand Intermediate-6
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on best practices for handling potentially potent chemical intermediates in a laboratory setting. Researchers must consult their institution's safety office and the supplier's provided information before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory where the chemical is handled. Should provide a complete seal around the eyes to protect from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised when handling concentrated solutions or the pure compound. |
| Body Protection | Laboratory Coat | A full-length, long-sleeved lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or volatile solutions should be conducted in a certified chemical fume hood. For potent compounds, a respirator with appropriate cartridges may be necessary.[1][2][3][4] |
Operational and Disposal Plans
Experimental Protocols: Handling Procedures
Follow these step-by-step instructions for the safe handling of this compound:
-
Preparation and Area Designation:
-
Compound Weighing and Preparation of Solutions:
-
Handle the solid compound exclusively within a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weighing paper) that are dedicated to this compound or thoroughly cleaned after use.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment:
-
Keep all containers with this compound clearly labeled and sealed when not in use.[6][7]
-
Avoid skin contact at all times. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[9]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.[10]
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Use containers that are chemically compatible with the waste.[10]
-
Do not overfill waste containers.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
All waste must be disposed of through your institution's hazardous waste management program.
-
Never dispose of this compound down the drain or in regular trash.[12]
-
Visual Guides
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.
SOS1 Signaling Pathway
This diagram illustrates the role of SOS1 as a guanine nucleotide exchange factor (GEF) in the Ras signaling pathway. SOS1 facilitates the exchange of GDP for GTP on Ras, leading to its activation and downstream signaling.[13][14][15]
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. escopharma.com [escopharma.com]
- 3. aiha.org [aiha.org]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 6. nationallaboratorysales.com [nationallaboratorysales.com]
- 7. youthfilter.com [youthfilter.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. greenwgroup.com [greenwgroup.com]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. acs.org [acs.org]
- 13. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SOS1 - Wikipedia [en.wikipedia.org]
- 15. rupress.org [rupress.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
